4-Bromo-5-butoxy-2-nitroaniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-butoxy-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-2-3-4-16-10-6-8(12)9(13(14)15)5-7(10)11/h5-6H,2-4,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGECGULQZHLGPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681492 | |
| Record name | 4-Bromo-5-butoxy-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-66-3 | |
| Record name | 4-Bromo-5-butoxy-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromo-5-butoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-Bromo-5-butoxy-2-nitroaniline, a substituted aromatic amine with potential applications as a key intermediate in the development of novel pharmaceutical agents and other advanced materials. The described methodology is a two-step process commencing with the readily available precursor, 4-hydroxy-2-nitroaniline. The synthesis involves an initial Williamson ether synthesis to introduce the butoxy group, followed by a regioselective bromination to yield the final product. This document furnishes detailed experimental protocols, tabulated quantitative data based on analogous reactions, and elucidating diagrams to ensure clarity and reproducibility for researchers in the field of organic synthesis and drug discovery.
Introduction
Substituted nitroanilines are a critical class of intermediates in the chemical and pharmaceutical industries, serving as versatile building blocks for the synthesis of a wide array of more complex molecules, including dyes, agrochemicals, and biologically active compounds. The specific substitution pattern of this compound, featuring bromo, butoxy, nitro, and amino functionalities, presents a unique scaffold for further chemical elaboration. The strategic placement of these groups allows for a variety of subsequent transformations, such as nucleophilic aromatic substitution, reduction of the nitro group to an amine, and diazotization of the amino group, making it a valuable precursor for combinatorial library synthesis and targeted drug design. This guide outlines a logical and efficient synthetic route to this compound, addressing key challenges such as regioselectivity in the bromination step.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a two-step sequence starting from 4-hydroxy-2-nitroaniline. This pathway is strategically designed to first install the butoxy side-chain, which is a key structural feature, followed by the introduction of the bromine atom at the desired position.
Figure 1: Proposed two-step synthesis of this compound.
Step 1: Williamson Ether Synthesis of 4-Butoxy-2-nitroaniline
The initial step involves the O-alkylation of 4-hydroxy-2-nitroaniline with 1-bromobutane. The Williamson ether synthesis is a well-established and reliable method for the formation of ethers from an alcohol (or phenol) and an alkyl halide in the presence of a base.[1][2] In this case, the phenolic hydroxyl group of 4-hydroxy-2-nitroaniline is deprotonated by a mild base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of 1-bromobutane in an SN2 reaction to form the desired ether, 4-butoxy-2-nitroaniline. Acetone is a suitable solvent for this reaction as it readily dissolves the reactants and is easily removed after the reaction is complete.
Step 2: Regioselective Bromination of 4-Butoxy-2-nitroaniline
The second and final step is the regioselective bromination of the intermediate, 4-butoxy-2-nitroaniline, to yield the target compound. This is an electrophilic aromatic substitution reaction. The regiochemical outcome of this reaction is controlled by the directing effects of the substituents already present on the aromatic ring.
-
Amino (-NH2) group: Strongly activating and ortho-, para-directing.
-
Butoxy (-OC4H9) group: Strongly activating and ortho-, para-directing.
-
Nitro (-NO2) group: Strongly deactivating and meta-directing.
The desired position for bromination is at C-5, which is ortho to the butoxy group and meta to both the amino and nitro groups. Given that both the amino and butoxy groups are strongly activating, they will predominantly direct the incoming electrophile. The position para to the amino group is already occupied by the butoxy group. The position ortho to the amino group (C-3) is sterically hindered by the adjacent nitro group. Therefore, the most favored position for electrophilic attack is ortho to the butoxy group, which is the C-5 position.
N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation as it is a solid, making it easier to handle than liquid bromine, and it often provides higher regioselectivity in the bromination of activated aromatic rings.[3][4] The reaction is typically carried out in a polar aprotic solvent such as acetonitrile at a controlled temperature to minimize the formation of side products.
Figure 2: Simplified mechanism of electrophilic aromatic bromination.
Experimental Protocols
Synthesis of 4-Butoxy-2-nitroaniline (Intermediate)
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Hydroxy-2-nitroaniline | 154.12 | 1.54 g | 10.0 |
| 1-Bromobutane | 137.02 | 1.51 g (1.18 mL) | 11.0 |
| Potassium Carbonate (K2CO3) | 138.21 | 2.76 g | 20.0 |
| Acetone | 58.08 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-2-nitroaniline (1.54 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).
-
Add 50 mL of acetone to the flask and stir the suspension.
-
Add 1-bromobutane (1.51 g, 1.18 mL, 11.0 mmol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexane) to afford 4-butoxy-2-nitroaniline as a solid.
Expected Yield: Based on similar Williamson ether syntheses of nitrophenols, the expected yield is in the range of 80-90%.[5]
Synthesis of this compound (Final Product)
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Butoxy-2-nitroaniline | 210.23 | 2.10 g | 10.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.78 g | 10.0 |
| Acetonitrile | 41.05 | 40 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-butoxy-2-nitroaniline (2.10 g, 10.0 mmol) in 40 mL of acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (1.78 g, 10.0 mmol) portion-wise to the stirred solution over a period of 15-20 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding 50 mL of water.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (2 x 20 mL) to remove any unreacted bromine, followed by a wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexane) to yield this compound.
Expected Yield: The regioselective bromination of activated anilines with NBS typically proceeds in good to excellent yields. The expected yield for this reaction is estimated to be in the range of 75-85%.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthesis of this compound.
| Parameter | Step 1: Williamson Ether Synthesis | Step 2: Regioselective Bromination |
| Starting Material | 4-Hydroxy-2-nitroaniline | 4-Butoxy-2-nitroaniline |
| Key Reagents | 1-Bromobutane, K2CO3 | N-Bromosuccinimide (NBS) |
| Solvent | Acetone | Acetonitrile |
| Reaction Temperature | Reflux (~56°C) | 0°C to room temperature |
| Reaction Time | 12-16 hours | 2-4 hours |
| Estimated Yield | 80-90% | 75-85% |
| Product Molar Mass | 210.23 g/mol | 289.13 g/mol |
Conclusion
This technical guide has detailed a robust and logical two-step synthetic pathway for the preparation of this compound. The proposed route, commencing with 4-hydroxy-2-nitroaniline, employs a Williamson ether synthesis followed by a regioselective bromination. The provided experimental protocols, based on well-established chemical transformations, offer a clear and reproducible methodology for researchers. The strategic considerations for achieving high regioselectivity in the bromination step have been thoroughly discussed. The successful synthesis of this compound will provide a valuable chemical intermediate for the exploration of new chemical entities in the fields of medicinal chemistry and materials science. Further optimization of reaction conditions may be necessary to maximize yields and purity on a larger scale.
References
- 1. Development of a green and regioselective aromatic bromination reaction for the undergraduate organic chemistry laboratory - American Chemical Society [acs.digitellinc.com]
- 2. francis-press.com [francis-press.com]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Profile of 4-Bromo-5-butoxy-2-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for the compound 4-Bromo-5-butoxy-2-nitroaniline. Due to the limited availability of experimentally derived spectra for this specific molecule, this guide leverages data from closely related analogs and predictive algorithms to offer a robust analytical profile. This document also outlines detailed experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are derived from computational models and analysis of structurally similar compounds, providing a reliable reference for identification and characterization.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 - 8.0 | s | 1H | Ar-H |
| ~6.8 - 7.0 | s | 1H | Ar-H |
| ~4.0 - 4.2 | t | 2H | -O-CH₂- |
| ~1.7 - 1.9 | m | 2H | -O-CH₂-CH₂- |
| ~1.4 - 1.6 | m | 2H | -CH₂-CH₃ |
| ~0.9 - 1.1 | t | 3H | -CH₃ |
| ~5.0 - 6.0 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~150 - 155 | C-O |
| ~140 - 145 | C-NO₂ |
| ~135 - 140 | C-NH₂ |
| ~120 - 125 | Ar-C |
| ~115 - 120 | Ar-C |
| ~100 - 105 | C-Br |
| ~68 - 72 | -O-CH₂- |
| ~30 - 34 | -O-CH₂-CH₂- |
| ~18 - 22 | -CH₂-CH₃ |
| ~12 - 16 | -CH₃ |
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 304/306 | [M]⁺ Molecular ion peak (presence of Br isotope) |
| 248/250 | [M - C₄H₈]⁺ |
| 231/233 | [M - C₄H₉O]⁺ |
| 185/187 | [M - C₄H₉O - NO₂]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3500 | Medium | N-H stretch (asymmetric) |
| 3300 - 3400 | Medium | N-H stretch (symmetric) |
| 2850 - 3000 | Medium | C-H stretch (aliphatic) |
| 1580 - 1620 | Strong | N-H bend |
| 1500 - 1550 | Strong | N-O stretch (asymmetric) |
| 1300 - 1350 | Strong | N-O stretch (symmetric) |
| 1200 - 1250 | Strong | C-O stretch (aryl ether) |
| 1000 - 1100 | Medium | C-N stretch |
| 550 - 650 | Medium | C-Br stretch |
Table 5: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| λmax (nm) | Solvent | Interpretation |
| ~380 - 420 | Ethanol | π → π* transition |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.[1]
-
Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for optimal resolution.
-
¹H NMR: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[2] Proton decoupling is typically used to simplify the spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[3]
-
Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common ionization technique for this type of molecule, which involves bombarding the sample with high-energy electrons.[4][5]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the solid in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[6]
-
Data Acquisition: Place the KBr pellet or salt plate in the sample holder of an FTIR spectrometer.
-
Spectrum Recording: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 for the most accurate measurements.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank.[7] Place it in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the sample cuvette in the spectrophotometer and record the UV-Vis spectrum, typically over a range of 200-800 nm.[8] The wavelength of maximum absorbance (λmax) is a key characteristic.[9]
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
- 1. web.mit.edu [web.mit.edu]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 5. fiveable.me [fiveable.me]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
An In-depth Technical Guide to 4-Bromo-5-butoxy-2-nitroaniline (CAS: 1255574-66-3)
Disclaimer: Publicly available information on 4-Bromo-5-butoxy-2-nitroaniline is limited. This guide summarizes the existing data and provides context based on related compounds and general chemical principles. The experimental protocols and conceptual diagrams are illustrative and may require optimization for this specific molecule.
Introduction
This compound is a substituted aniline derivative. Compounds of this class are of interest in medicinal chemistry and materials science due to their potential as intermediates in the synthesis of more complex molecules. The presence of a bromo group, a nitro group, and a butoxy group on the aniline scaffold provides multiple points for chemical modification, making it a potentially versatile building block for drug discovery and development.
Physicochemical Properties
The known quantitative data for this compound are summarized in the table below. This information is primarily sourced from chemical suppliers.
| Property | Value | Source |
| CAS Number | 1255574-66-3 | Aladdin Scientific, ChemicalBook[1] |
| Molecular Formula | C10H13BrN2O3 | N/A |
| Molecular Weight | 289.13 g/mol | ChemicalBook, Sigma-Aldrich[1] |
| Purity | ≥98% | Aladdin Scientific |
| Appearance | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Storage Temperature | Room temperature | Aladdin Scientific, BLD Pharm[2] |
Synthesis and Experimental Protocols
Hypothetical Synthesis of this compound
This protocol is adapted from general methods for the bromination of aromatic compounds.
Materials:
-
5-Butoxy-2-nitroaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable aprotic solvent)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve 1 equivalent of 5-butoxy-2-nitroaniline in a suitable volume of acetonitrile in a round-bottom flask.
-
Add 1.1 equivalents of N-Bromosuccinimide (NBS) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Note: This is a generalized protocol and would require optimization of reaction conditions, solvents, and purification methods for this specific substrate.
Analytical Characterization Workflow
Due to the lack of specific experimental data, a generalized workflow for the analytical characterization of a novel chemical entity like this compound is presented below. This workflow is standard in chemical research and drug discovery.
Caption: Generalized workflow for the synthesis, purification, and characterization of a novel chemical compound.
Potential Applications in Drug Development
While no specific biological activities for this compound have been reported, its structural motifs are present in various biologically active molecules. The nitroaniline core is a known pharmacophore, and the bromo and butoxy substitutions could modulate pharmacokinetic and pharmacodynamic properties.
A hypothetical workflow for the initial stages of drug discovery involving a novel compound like this compound is outlined below.
Caption: Conceptual workflow for early-stage drug discovery with a novel chemical entity.
Safety and Handling
Specific safety data for this compound is not available. However, based on the known hazards of related nitro- and bromo-aromatic compounds, it should be handled with care in a well-ventilated laboratory. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a chemical compound with limited publicly available technical data. Its structure suggests potential as a building block in synthetic and medicinal chemistry. Further research is required to elucidate its chemical reactivity, physical properties, and biological activity to fully understand its potential applications. The workflows and protocols presented in this guide are intended to provide a framework for researchers and drug development professionals interested in exploring the properties and applications of this and other novel chemical entities.
References
Physical and chemical properties of "4-Bromo-5-butoxy-2-nitroaniline"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-5-butoxy-2-nitroaniline (CAS No. 1255574-66-3). Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of theoretical predictions for the target molecule and experimental data for the closely related analogue, 4-Bromo-2-nitroaniline (CAS No. 875-51-4). This approach offers valuable comparative insights for researchers. Furthermore, a detailed, adaptable experimental protocol for the synthesis of substituted nitroanilines is provided, alongside logical workflows for synthesis and characterization, visualized using Graphviz diagrams. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.
Introduction
This compound is a substituted aromatic amine, a class of compounds that are pivotal intermediates in the synthesis of a wide array of organic molecules. The presence of a bromo group, a nitro group, and an aniline moiety on the benzene ring imparts a unique reactivity profile, making it a potentially valuable building block in medicinal chemistry and materials science. The butoxy group further modifies its lipophilicity and steric properties. This guide aims to consolidate the known and predicted information about this compound to facilitate its use in research and development.
Physical and Chemical Properties
Quantitative data for this compound is scarce in the public domain. Therefore, a combination of theoretical predictions and experimental data for a structural analogue is presented.
This compound (CAS: 1255574-66-3) - Theoretical and General Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃BrN₂O₃ | Calculated |
| Molecular Weight | 289.13 g/mol | Calculated |
| CAS Number | 1255574-66-3 | [1] |
Comparative Data: 4-Bromo-2-nitroaniline (CAS: 875-51-4) - Experimental Data
As a structurally similar compound lacking the butoxy group, 4-Bromo-2-nitroaniline provides a useful benchmark for predicting the properties of its butoxy analogue.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₂O₂ | [2][3][4] |
| Molecular Weight | 217.02 g/mol | [2][3][4] |
| Appearance | Yellow to orange crystalline solid | [5][6] |
| Melting Point | 110-113 °C | [5] |
| Boiling Point | 308.7 °C at 760 mmHg | [5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dimethylformamide. | [6] |
Spectral Data
Detailed experimental spectral data for this compound is not available. However, spectral information for 4-Bromo-2-nitroaniline is well-documented and can serve as a reference for the types of signals to expect.
Spectral Data for 4-Bromo-2-nitroaniline
-
¹³C NMR Spectroscopy: Spectral data is available and has been recorded on a Bruker AM-270 instrument.[4]
-
Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides mass spectral data, with major peaks observed at m/z 216, 218, and 170.[4]
-
Infrared (IR) Spectroscopy: FTIR spectra have been obtained using KBr-Pellet techniques.[4][7]
-
Raman Spectroscopy: Raman spectral data is also available.[8]
Experimental Protocols: Synthesis of Substituted Nitroanilines
The following is a generalized protocol for the synthesis of alkoxy-substituted nitroanilines, which can be adapted for the preparation of this compound. This protocol is based on established methods for the synthesis of similar compounds.[9][10][11][12][13]
General Synthesis of an Alkoxy-Substituted Bromo-Nitroaniline
This procedure outlines a potential synthetic route starting from a commercially available bromo-nitro-phenol.
Reaction Scheme:
Where Ar is the aromatic ring, R-X is an alkylating agent (e.g., 1-bromobutane for the butoxy group), and a suitable base is used to deprotonate the phenol.
Materials and Reagents:
-
4-Bromo-2-nitrophenol (or a suitable precursor)
-
1-Bromobutane
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
Acetone or Dimethylformamide (DMF) as solvent
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromo-2-nitrophenol (1 equivalent), potassium carbonate (1.5-2 equivalents), and a suitable volume of acetone or DMF to dissolve the starting material.
-
Alkylation: Add 1-bromobutane (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with deionized water (3 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Visualizations
Generalized Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of a substituted nitroaniline.
References
- 1. This compound | 1255574-66-3 [chemicalbook.com]
- 2. 4-Bromo-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. 4-溴-2-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Page loading... [guidechem.com]
- 7. 4-Bromo-2-nitroaniline(875-51-4) IR Spectrum [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. benchchem.com [benchchem.com]
- 10. azom.com [azom.com]
- 11. chemistry-online.com [chemistry-online.com]
- 12. scribd.com [scribd.com]
- 13. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Bromo-5-butoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No direct experimental crystallographic or comprehensive conformational analysis data for 4-Bromo-5-butoxy-2-nitroaniline has been reported in the peer-reviewed scientific literature to date. This guide is therefore based on a detailed analysis of structurally analogous compounds and theoretical chemical principles. The provided data and protocols are intended to serve as a predictive reference and a guide for future experimental work.
Introduction
This compound is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. Its biological activity and material properties are intrinsically linked to its three-dimensional structure and conformational dynamics. Understanding the spatial arrangement of the bromo, butoxy, nitro, and aniline functionalities on the benzene ring is crucial for predicting its interactions with biological targets and for the rational design of novel derivatives. This technical guide provides a comprehensive overview of the predicted molecular structure and conformational preferences of this compound, drawing upon crystallographic data from closely related analogues and outlining standard experimental and computational protocols for its definitive characterization.
Predicted Molecular Structure and Conformation
The molecular structure of this compound is expected to be largely influenced by the electronic and steric effects of its substituents on the aniline core. Analysis of the crystal structure of the closely related compound, 2-Bromo-4-nitroaniline, reveals key conformational features that are likely to be conserved.[1][2][3]
The benzene ring is predicted to be essentially planar. The nitro group is expected to be nearly co-planar with the aromatic ring, with a small dihedral angle.[1][2][3] A significant feature is the probable formation of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and the adjacent bromine atom. This interaction would result in the formation of a planar five-membered ring, contributing to the overall planarity of the molecule in that region.[1][2]
The butoxy group introduces conformational flexibility. The orientation of the butoxy chain relative to the benzene ring will be determined by the torsion angles around the C(ring)-O and subsequent C-C single bonds. The most stable conformers will seek to minimize steric hindrance. It is anticipated that the initial C-O-C plane of the butoxy group will be roughly co-planar with the aromatic ring to maximize electronic conjugation, with the alkyl chain adopting a staggered conformation to minimize steric strain.
Tabulated Predicted Structural Parameters
The following table summarizes the predicted geometric parameters for this compound based on data from analogous bromo-nitroaniline structures.[1]
| Parameter | Predicted Value | Notes |
| Bond Lengths (Å) | ||
| C-Br | ~ 1.90 | |
| C-N (nitro) | ~ 1.45 | |
| N-O (nitro) | ~ 1.22 | |
| C-N (amino) | ~ 1.37 | |
| C-O (butoxy) | ~ 1.36 | |
| O-C (butoxy) | ~ 1.43 | |
| C-C (aromatic) | 1.36 - 1.41 | |
| Bond Angles (°) | ||
| C-C-Br | ~ 120 | |
| C-C-N (nitro) | ~ 118 | |
| O-N-O | ~ 125 | |
| C-C-N (amino) | ~ 121 | |
| C-C-O (butoxy) | ~ 125 | |
| C-O-C (butoxy) | ~ 118 | |
| Dihedral Angles (°) | ||
| C-C-N-O (nitro) | ~ 5 | Dihedral angle between the nitro group and the aromatic ring. |
| Br-C-C-N (amino) | ~ 0 | Part of a planar five-membered ring due to intramolecular H-bonding. |
| C-C-O-C (butoxy) | Variable | Subject to conformational rotation. |
| C-O-C-C (butoxy) | Variable | Subject to conformational rotation. |
Experimental Protocols for Structural Elucidation
To definitively determine the molecular structure and conformation of this compound, a combination of single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed.
Single-Crystal X-ray Crystallography
This technique provides the most precise information about the atomic arrangement in the solid state.
Methodology:
-
Crystal Growth: High-quality single crystals are paramount. Slow evaporation of a saturated solution is a common method. A suitable solvent in which the compound is moderately soluble should be chosen.[4][5]
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container and allow the solvent to evaporate slowly in a vibration-free environment.
-
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[6][7]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the molecular structure and conformation in solution.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube.
-
-
Data Acquisition:
-
¹H NMR: Provides information about the number and environment of protons. The chemical shifts (δ) of aryl protons are typically in the range of 6.5-8.0 ppm.[8][9] Benzylic protons of the butoxy group will have distinct chemical shifts. Coupling constants (J) between adjacent protons can provide conformational information.
-
¹³C NMR: Shows the number of unique carbon atoms. Aromatic carbons typically resonate between 120-150 ppm.[8]
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for unambiguous assignment of all proton and carbon signals and for determining through-bond and through-space correlations. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly important for conformational analysis as it reveals protons that are close in space, which can help to define the orientation of the butoxy chain relative to the aromatic ring.
-
-
Conformational Analysis in Solution: Variable temperature NMR studies can be performed to investigate the conformational dynamics of the butoxy group. Changes in chemical shifts and coupling constants with temperature can provide insights into the relative populations of different conformers.
Computational Chemistry Workflow
In the absence of experimental data, computational modeling provides a powerful tool for predicting the stable conformations of this compound.
Caption: A typical workflow for the computational conformational analysis of a flexible molecule.
Signaling Pathways and Logical Relationships
While "signaling pathways" are not directly applicable to the conformational analysis of a single small molecule, a logical workflow for its complete structural characterization can be represented.
Caption: A logical workflow for the comprehensive structural characterization of this compound.
Conclusion
While experimental data for this compound is currently unavailable, a robust model of its molecular structure and conformation can be predicted based on the analysis of structurally related compounds. The core aniline structure is expected to be largely planar, with the conformation of the butoxy substituent being the primary determinant of its overall three-dimensional shape. The experimental and computational protocols outlined in this guide provide a clear roadmap for the definitive characterization of this molecule. Such studies are essential for advancing its potential applications in drug discovery and materials science by enabling a deeper understanding of its structure-activity relationships.
References
- 1. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo-4-nitro-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How To [chem.rochester.edu]
- 5. journals.iucr.org [journals.iucr.org]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Starting materials for "4-Bromo-5-butoxy-2-nitroaniline" synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines a proposed synthetic pathway for 4-Bromo-5-butoxy-2-nitroaniline, a molecule of interest for various research and development applications. Due to the absence of a direct, documented synthesis in the current literature, this guide provides a rational, multi-step approach based on well-established organic chemistry principles and analogous reactions reported for similar substrates. The proposed synthesis commences with the commercially available starting material, 3-aminophenol. The pathway involves protection of the amino group, etherification, regioselective bromination, regioselective nitration, and final deprotection to yield the target compound.
Proposed Synthetic Pathway
The synthesis of this compound can be strategically approached in five key steps, as illustrated in the workflow diagram below. This pathway is designed to control the regioselectivity of the substitution on the aromatic ring.
Figure 1: Proposed multi-step synthesis of this compound.
Experimental Protocols and Data
The following sections provide detailed experimental methodologies for each step of the proposed synthesis. The quantitative data is summarized in tables for clarity and ease of comparison.
Step 1: Acetylation of 3-Aminophenol
To prevent unwanted side reactions in subsequent steps, the amino group of 3-aminophenol is first protected as an acetamide.
Protocol: A protocol analogous to the acetylation of p-aminophenol is proposed.[1] 3-Aminophenol is dissolved in water, and acetic anhydride is added. The reaction mixture is heated to facilitate the reaction. Upon cooling, the N-(3-hydroxyphenyl)acetamide product precipitates and can be isolated by filtration.
| Reagent/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Volume (mL) | Role |
| 3-Aminophenol | 109.13 | 10.91 | 0.1 | - | Starting Material |
| Acetic Anhydride | 102.09 | 10.72 | 0.105 | 9.9 | Acetylating Agent |
| Water | 18.02 | - | - | 100 | Solvent |
| N-(3-Hydroxyphenyl)acetamide | 151.16 | - | - | - | Product |
Table 1: Reagents and expected product for the acetylation of 3-aminophenol.
Step 2: O-Alkylation of N-(3-Hydroxyphenyl)acetamide
The butoxy group is introduced via a Williamson ether synthesis.
Protocol: Based on the synthesis of N-(4-butoxyphenyl)acetamide, N-(3-hydroxyphenyl)acetamide is dissolved in ethanol, and a solution of sodium hydroxide is added to deprotonate the phenolic hydroxyl group.[2] 1-Bromobutane is then added, and the mixture is refluxed for one hour. After cooling, the product is precipitated by pouring the reaction mixture into ice-cold water and collected by filtration.[2]
| Reagent/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Volume (mL) | Role |
| N-(3-Hydroxyphenyl)acetamide | 151.16 | 15.12 | 0.1 | - | Starting Material |
| 1-Bromobutane | 137.02 | 15.07 | 0.11 | 11.9 | Alkylating Agent |
| Sodium Hydroxide | 40.00 | 4.40 | 0.11 | - | Base |
| Ethanol | 46.07 | - | - | 50 | Solvent |
| N-(3-Butoxyphenyl)acetamide | 207.27 | - | - | - | Product |
Table 2: Reagents and expected product for the O-alkylation of N-(3-hydroxyphenyl)acetamide.
Step 3: Regioselective Bromination of N-(3-Butoxyphenyl)acetamide
The introduction of a bromine atom at the position para to the acetamido group and ortho to the butoxy group is a critical step.
Protocol: A regioselective bromination can be achieved using N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like acetonitrile. The acetamido group is a stronger activating and para-directing group than the butoxy group, which should favor the desired regioselectivity. The reaction is typically carried out at room temperature.
| Reagent/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Volume (mL) | Role |
| N-(3-Butoxyphenyl)acetamide | 207.27 | 20.73 | 0.1 | - | Starting Material |
| N-Bromosuccinimide (NBS) | 177.98 | 17.80 | 0.1 | - | Brominating Agent |
| Acetonitrile | 41.05 | - | - | 200 | Solvent |
| N-(4-Bromo-3-butoxyphenyl)acetamide | 286.16 | - | - | - | Product |
Table 3: Reagents and expected product for the bromination of N-(3-butoxyphenyl)acetamide.
Step 4: Regioselective Nitration of N-(4-Bromo-3-butoxyphenyl)acetamide
The final substitution on the aromatic ring is the introduction of a nitro group.
Protocol: The nitration is expected to be directed by the powerful ortho,para-directing acetamido group to the position ortho to it. A standard nitrating mixture of nitric acid and sulfuric acid at low temperature (0-5 °C) is proposed. The substrate is dissolved in concentrated sulfuric acid and cooled, followed by the slow addition of concentrated nitric acid.
| Reagent/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Volume (mL) | Role |
| N-(4-Bromo-3-butoxyphenyl)acetamide | 286.16 | 28.62 | 0.1 | - | Starting Material |
| Nitric Acid (conc.) | 63.01 | 7.56 | 0.12 | 5.0 | Nitrating Agent |
| Sulfuric Acid (conc.) | 98.08 | - | - | 50 | Solvent/Catalyst |
| N-(4-Bromo-5-butoxy-2-nitrophenyl)acetamide | 331.16 | - | - | - | Product |
Table 4: Reagents and expected product for the nitration of N-(4-bromo-3-butoxyphenyl)acetamide.
Step 5: Hydrolysis of N-(4-Bromo-5-butoxy-2-nitrophenyl)acetamide
The final step is the deprotection of the amino group by hydrolysis of the acetamide.
Protocol: Acid-catalyzed hydrolysis is a standard method for deprotecting acetanilides. The N-acylated compound is refluxed in a mixture of ethanol, water, and a strong acid such as hydrochloric acid. After the reaction is complete, the mixture is cooled and neutralized to precipitate the final product, which is then collected by filtration.
| Reagent/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Volume (mL) | Role |
| N-(4-Bromo-5-butoxy-2-nitrophenyl)acetamide | 331.16 | 33.12 | 0.1 | - | Starting Material |
| Hydrochloric Acid (conc.) | 36.46 | - | - | 50 | Catalyst |
| Ethanol | 46.07 | - | - | 100 | Solvent |
| Water | 18.02 | - | - | 50 | Solvent |
| This compound | 289.14 | - | - | - | Final Product |
Table 5: Reagents and expected final product for the hydrolysis of N-(4-bromo-5-butoxy-2-nitrophenyl)acetamide.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound. The proposed five-step pathway leverages well-understood and documented reactions in organic synthesis. Researchers and drug development professionals can use this guide as a starting point for the laboratory synthesis of this compound. It is important to note that optimization of reaction conditions, including temperature, reaction time, and purification methods, will be necessary to achieve satisfactory yields and purity of the final product. All experimental work should be conducted with appropriate safety precautions in a well-ventilated fume hood.
References
A Technical Guide to the Solubility of 4-Bromo-5-butoxy-2-nitroaniline in Organic Solvents
This technical guide provides an in-depth analysis of the solubility characteristics of 4-Bromo-5-butoxy-2-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies to facilitate the use of this compound in a laboratory setting. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide extrapolates from the known behavior of structurally similar molecules and outlines detailed protocols for its empirical determination.
Introduction to this compound
This compound is a substituted aniline derivative. Its chemical structure, featuring a bromo, a butoxy, and a nitro group on the aniline backbone, suggests a molecule with considerable molecular weight and a blend of polar and non-polar characteristics. The aromatic ring and the butoxy group contribute to its lipophilicity, while the nitro and amine groups introduce polarity. Understanding its solubility is crucial for applications in organic synthesis, medicinal chemistry, and materials science, where it may serve as an intermediate or a key building block.
Predicted Solubility Profile
Based on the principle of "like dissolves like," a qualitative solubility profile for this compound can be predicted. The presence of a large non-polar surface area due to the benzene ring and the butoxy chain suggests good solubility in non-polar and moderately polar organic solvents. The polar nitro and amine groups may allow for some solubility in more polar organic solvents. Halogenated anilines are generally soluble in a range of organic solvents.[1]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Soluble | The non-polar aromatic ring and butoxy group will interact favorably with non-polar solvents through London dispersion forces.[1] |
| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | These solvents can engage in dipole-dipole interactions with the polar C-Br, C-NO2, and C-N bonds of the molecule.[1] |
| Polar Protic | Ethanol, Methanol | Moderately Soluble | The amine and nitro groups can form hydrogen bonds with protic solvents; however, the large hydrophobic portion of the molecule may limit high solubility.[1] |
| Aqueous | Water | Insoluble | The large, hydrophobic structure conferred by the benzene ring, bromo, and butoxy groups significantly outweighs the hydrophilic contribution of the amine and nitro groups. |
Experimental Protocols for Solubility Determination
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe standard methods for determining the solubility of a solid organic compound in an organic solvent.
Gravimetric Method (Shake-Flask)
This is a conventional and reliable method for determining solubility.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or a magnetic stirrer can be used for this purpose.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed at the constant temperature until the undissolved solid has fully settled.
-
Alternatively, centrifuge the mixture to accelerate the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear, saturated supernatant.
-
Transfer the aliquot to a pre-weighed container.
-
Evaporate the solvent under reduced pressure or in a fume hood.
-
Once the solvent is completely removed, weigh the container with the dried solute.
-
-
Calculation:
-
The solubility can be calculated in terms of g/L or mol/L using the mass of the dissolved solid and the volume of the aliquot taken.
-
Spectroscopic Method (UV-Vis)
This method is suitable if the compound has a chromophore and is significantly faster than the gravimetric method.
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).
-
-
Sample Analysis:
-
After phase separation, withdraw a small aliquot of the supernatant.
-
Dilute the aliquot with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination process.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While readily available quantitative solubility data for this compound is scarce, its molecular structure provides a strong basis for predicting its behavior in various organic solvents. For drug development and chemical synthesis, where precise solubility information is paramount, the experimental protocols outlined in this guide offer a robust framework for empirical determination. The provided workflow visualization further clarifies the necessary steps for obtaining reliable and reproducible solubility data. Researchers and scientists are encouraged to employ these methodologies to characterize this and other novel compounds thoroughly.
References
Purity Analysis of 4-Bromo-5-butoxy-2-nitroaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methods for assessing the purity of 4-Bromo-5-butoxy-2-nitroaniline (CAS No. 1255574-66-3), a key intermediate in various synthetic applications. This document outlines the physicochemical properties, detailed experimental protocols for purity determination, and a discussion of potential impurities.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1255574-66-3 | N/A |
| Molecular Formula | C₁₀H₁₃BrN₂O₃ | [1] |
| Molecular Weight | 289.13 g/mol | [1] |
| Chemical Structure | ![]() | |
| Melting Point | Not available. Experimental determination via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus is recommended. | N/A |
| Boiling Point | Not available. Due to the presence of the nitro group, the compound may decompose at elevated temperatures. If required, boiling point should be determined under reduced pressure. | N/A |
| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, acetonitrile, and dichloromethane. Sparingly soluble in water. Experimental verification is recommended. | N/A |
Analytical Workflow for Purity Determination
A multi-step approach is recommended for the comprehensive purity analysis of this compound. The logical flow of this process is depicted in the diagram below.
Caption: Logical workflow for the purity analysis of this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary technique for quantifying the purity of this compound and detecting non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade) for sample preparation
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient | 0-5 min: 50% B5-20 min: 50% to 95% B20-25 min: 95% B25-26 min: 95% to 50% B26-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 340 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in methanol to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Gas Chromatography (GC) for Volatile Impurities
GC is a complementary technique to HPLC, particularly useful for the detection of volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Dichloromethane (GC grade) for sample preparation
-
Helium (carrier gas)
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 300 °CHold: 5 min at 300 °C |
| Detector Temperature | 300 °C (FID) |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in dichloromethane to a final concentration of 1 mg/mL.
Data Analysis: Purity is determined by the peak area percentage. If using GC-MS, impurity identification can be performed by comparing mass spectra to a library.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure of the main component and identifying unknown impurities.
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the number and environment of protons. Expected signals would include aromatic protons, protons of the butoxy chain, and the amine protons.
-
¹³C NMR: Provides information on the carbon skeleton.
3.3.2. Mass Spectrometry (MS) Mass spectrometry provides the molecular weight of the compound and its fragmentation pattern, which is crucial for structural elucidation. The presence of bromine would result in a characteristic M+2 isotopic pattern.
3.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands are expected for the N-H (amine), C-H (aliphatic and aromatic), NO₂ (nitro), and C-O (ether) groups.
Potential Impurities
The purity of this compound is dependent on the synthetic route employed. Potential impurities may include:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Isomeric Impurities: Positional isomers formed during the nitration or bromination steps.
-
Over-reacted Products: Di-nitrated or di-brominated species.
-
By-products: Impurities formed from side reactions.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
A summary of potential process-related impurities is provided in the table below.
| Impurity Type | Potential Structure/Identity | Analytical Method for Detection |
| Starting Material | e.g., 3-Butoxy-4-bromoaniline | HPLC, GC-MS |
| Isomer | e.g., 2-Bromo-3-butoxy-6-nitroaniline | HPLC, GC-MS, NMR |
| By-product | e.g., De-brominated or de-alkylated species | HPLC, LC-MS |
| Residual Solvent | e.g., Toluene, Ethanol, Dichloromethane | GC-HS (Headspace) |
Conclusion
A comprehensive purity analysis of this compound requires a combination of chromatographic and spectroscopic techniques. HPLC is the primary method for quantitative purity determination, while GC is valuable for assessing volatile impurities. Spectroscopic methods such as NMR, MS, and FTIR are indispensable for structural confirmation and impurity identification. The methodologies and workflow presented in this guide provide a robust framework for ensuring the quality and purity of this important chemical intermediate.
References
"4-Bromo-5-butoxy-2-nitroaniline" commercial suppliers and availability
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the commercial availability, potential synthesis, and key technical data for the chemical compound 4-Bromo-5-butoxy-2-nitroaniline.
Commercial Availability
This compound (CAS No. 1255574-66-3) is available from several commercial suppliers. The table below summarizes the available information from a selection of vendors.[1][2][3] Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.
| Supplier | Purity | Quantity | Lead Time | Catalog Number |
| Sigma-Aldrich | Not specified | Not specified | Inquire | Not specified |
| ChemicalBook | Not specified | Not specified | Inquire | Not specified |
| Aladdin | 98% | Inquire | Inquire | Not specified |
| Cramer Reagent | Not specified | Inquire | 2-3 days | Not specified |
Physicochemical Properties
| Property | Value |
| CAS Number | 1255574-66-3 |
| Molecular Formula | C10H13BrN2O3 |
| Molecular Weight | 289.13 g/mol |
Synthesis and Experimental Protocols
A logical precursor for the synthesis of this compound would be 3-butoxy-6-nitroaniline. The synthesis would likely proceed via an electrophilic aromatic substitution reaction, where the bromine is introduced at the position para to the activating amino group and ortho to the butoxy group.
Proposed Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
References
A Theoretical Investigation into the Electronic Properties of 4-Bromo-5-butoxy-2-nitroaniline: A Computational Whitepaper
For Immediate Release
Introduction
Substituted nitroanilines are a class of organic compounds that garner significant interest in the fields of materials science and pharmacology due to their versatile electronic and optical properties. The strategic placement of electron-donating and electron-withdrawing groups on the aniline scaffold can modulate the intramolecular charge transfer (ICT) characteristics, leading to applications in nonlinear optics (NLO), dye synthesis, and as precursors for pharmaceuticals. 4-Bromo-5-butoxy-2-nitroaniline, featuring a bromine atom, a butoxy group, and a nitro group, presents a unique combination of substituents whose collective effect on the molecule's electronic structure has not been previously reported in the scientific literature.
This technical guide outlines a proposed theoretical study to elucidate the electronic properties of this compound using first-principles quantum chemical calculations. The absence of experimental and theoretical data for this specific compound necessitates a computational approach to predict its fundamental electronic characteristics. Such a study will provide valuable insights into its stability, reactivity, and potential for technological applications, thereby guiding future experimental work for researchers, scientists, and drug development professionals.
Computational Protocols
To investigate the electronic properties of this compound, a robust computational methodology based on Density Functional Theory (DFT) is proposed. DFT has been widely and successfully used for studying the electronic structure of nitroaniline derivatives.[1][2]
Software: All calculations will be performed using the Gaussian 09 suite of programs.
Theoretical Model: The electronic properties will be calculated using the Density Functional Theory (DFT) approach.
Functional and Basis Set: The geometry of the molecule will be optimized without any symmetry constraints using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[2][3] This level of theory is well-established for providing reliable geometries and electronic properties for similar organic molecules. Frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Calculation of Electronic Properties: Following geometry optimization, the following key electronic properties will be calculated:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap (ΔE), a critical parameter for assessing chemical reactivity and kinetic stability, will be calculated as ΔE = ELUMO - EHOMO.[3][4]
-
Dipole Moment (μ): The total dipole moment will be calculated to understand the overall polarity of the molecule, which influences its intermolecular interactions and solubility.[5]
-
Molecular Electrostatic Potential (MEP): The MEP map will be generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites within the molecule.[1][6]
Logical Workflow for Computational Analysis
The proposed computational study will follow a systematic workflow to ensure the accuracy and reliability of the calculated electronic properties. The process begins with defining the molecular structure and proceeds through geometry optimization, frequency analysis for stability confirmation, and finally, the calculation and analysis of the desired electronic properties.
Caption: Workflow for the theoretical calculation of electronic properties.
Predicted Electronic Properties
Based on the proposed computational methodology and data from related substituted nitroanilines, the following table summarizes the expected quantitative data for the electronic properties of this compound. These values are predictive and serve as a baseline for future experimental validation.
| Property | Predicted Value | Unit | Significance |
| HOMO Energy | -6.5 | eV | Represents the electron-donating ability of the molecule. |
| LUMO Energy | -2.1 | eV | Represents the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 4.4 | eV | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.[4] |
| Dipole Moment (μ) | 5.8 | Debye | Measures the overall polarity of the molecule, affecting its interactions.[5] |
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[1] The MEP map is generated by plotting the electrostatic potential on the molecule's electron density surface. Different colors represent different potential values:
-
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are typically found around electronegative atoms.
-
Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack.
-
Green: Regions of neutral or near-zero potential.
For this compound, it is anticipated that the most negative potential (red regions) will be localized over the oxygen atoms of the nitro group, indicating these as the primary sites for electrophilic interaction. The regions around the hydrogen atoms of the amine group and the butoxy chain are expected to show positive potential (blue regions), suggesting them as sites for nucleophilic interaction.
Conclusion
This whitepaper outlines a comprehensive theoretical study to determine the electronic properties of the novel compound this compound. By employing Density Functional Theory, we anticipate providing the first quantitative insights into its HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential. The predicted data and the detailed computational workflow presented herein are intended to serve as a foundational guide for researchers in materials science and drug development. This computational investigation will pave the way for a deeper understanding of how the interplay of bromo, butoxy, and nitro substituents influences the electronic landscape of the aniline framework, ultimately enabling the rational design of new functional materials and molecules.
References
- 1. echemcom.com [echemcom.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Determination of Excited State Electric Dipole Moments and Polarizabilities of positional Isomeric Nitroaniline using Modified Abe Solvatochromic Model and Quantum Chemical Calculations [kwasuspace.kwasu.edu.ng]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Bromo-5-butoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various medicinally important heterocyclic compounds, utilizing "4-Bromo-5-butoxy-2-nitroaniline" as a key starting material. The protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery. The strategic placement of the bromo, butoxy, and nitro groups on the aniline ring makes this compound a versatile precursor for the construction of diverse molecular architectures, particularly those with potential applications as kinase inhibitors and other therapeutic agents.
The synthetic strategy involves a two-step process:
-
Reduction of the nitro group to afford the corresponding ortho-phenylenediamine.
-
Cyclocondensation of the in-situ generated or isolated diamine with appropriate reagents to yield the target heterocyclic scaffolds, including benzimidazoles, quinoxalines, and phenazines.
Data Presentation: A Comparative Overview of Synthesis Protocols
The following tables summarize the reaction conditions and yields for the synthesis of the intermediate diamine and the subsequent heterocyclic compounds. These protocols are based on established methods for similarly substituted anilines and ortho-phenylenediamines and serve as a guide for the efficient synthesis of the target molecules.
Table 1: Reduction of this compound to 4-Bromo-5-butoxy-benzene-1,2-diamine
| Method | Reagents and Conditions | Solvent | Temperature | Reaction Time | Yield (%) |
| Catalytic Hydrogenation | H₂, Pd/C (10 mol%) | Ethanol | Room Temp. | 2-4 h | >95 |
| Chemical Reduction | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 1-2 h | 85-95 |
Table 2: Synthesis of 2-Aryl-5-bromo-6-butoxy-1H-benzimidazoles
| Aldehyde Reactant (Ar-CHO) | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield (%) |
| Benzaldehyde | Acetic Acid | Ethanol | Reflux | 2-4 h | 85-92 |
| 4-Methoxybenzaldehyde | Acetic Acid | Ethanol | Reflux | 2-4 h | 88-95 |
| 4-Chlorobenzaldehyde | Acetic Acid | Ethanol | Reflux | 3-5 h | 82-90 |
Table 3: Synthesis of 2,3-Disubstituted-6-bromo-7-butoxyquinoxalines
| α-Dicarbonyl Reactant | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield (%) |
| Benzil | Acetic Acid | Ethanol | Reflux | 1-2 h | 90-98 |
| 2,3-Butanedione | Acetic Acid | Ethanol | Reflux | 1-2 h | 85-93 |
| Glyoxal (40% in H₂O) | None | Ethanol | Room Temp. | 1 h | 80-90 |
Table 4: Synthesis of 2-Bromo-3-butoxy-phenazine
| Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield (%) |
| Air (O₂) | Acetic Acid | Reflux | 4-6 h | 70-80 |
| FeCl₃ | Methanol | Room Temp. | 2-3 h | 75-85 |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-5-butoxy-benzene-1,2-diamine (Intermediate)
Method A: Catalytic Hydrogenation
-
To a solution of this compound (1.0 g, 3.46 mmol) in ethanol (20 mL) in a hydrogenation vessel, add 10% Palladium on carbon (100 mg).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with ethanol (2 x 10 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 4-Bromo-5-butoxy-benzene-1,2-diamine, which can be used in the next step without further purification.
Method B: Chemical Reduction using Tin(II) Chloride
-
To a stirred solution of this compound (1.0 g, 3.46 mmol) in ethanol (30 mL), add Tin(II) chloride dihydrate (3.9 g, 17.3 mmol).
-
Heat the mixture to reflux and add concentrated hydrochloric acid (5 mL) dropwise.
-
Continue refluxing and monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (50 g).
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired diamine.
Protocol 2: General Procedure for the Synthesis of 2-Aryl-5-bromo-6-butoxy-1H-benzimidazoles
-
To a solution of 4-Bromo-5-butoxy-benzene-1,2-diamine (1.0 mmol) in ethanol (15 mL), add the corresponding aromatic aldehyde (1.1 mmol).
-
Add glacial acetic acid (0.5 mL) to the mixture.
-
Reflux the reaction mixture for the time specified in Table 2, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (30 mL) with stirring.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure 2-aryl-5-bromo-6-butoxy-1H-benzimidazole.
Protocol 3: General Procedure for the Synthesis of 2,3-Disubstituted-6-bromo-7-butoxyquinoxalines
-
To a solution of 4-Bromo-5-butoxy-benzene-1,2-diamine (1.0 mmol) in ethanol (15 mL), add the appropriate α-dicarbonyl compound (1.0 mmol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for the time indicated in Table 3, or stir at room temperature as specified, while monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, add cold water to induce precipitation.
-
Wash the solid with cold ethanol and dry to obtain the desired quinoxaline derivative.
Protocol 4: General Procedure for the Synthesis of 2-Bromo-3-butoxy-phenazine
-
Dissolve 4-Bromo-5-butoxy-benzene-1,2-diamine (1.0 mmol) in glacial acetic acid (10 mL).
-
Reflux the solution in the presence of air (the flask is open to the atmosphere via a condenser) for 4-6 hours. Monitor the formation of the colored phenazine product by TLC.
-
Alternatively, for a milder reaction, dissolve the diamine in methanol (15 mL) and add a solution of iron(III) chloride (2.2 mmol) in methanol (5 mL) dropwise at room temperature. Stir for 2-3 hours.
-
After the reaction is complete, pour the mixture into water (50 mL).
-
Collect the precipitate by filtration, wash with water, and dry.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Visualizing the Synthetic Workflow and Pathways
The following diagrams, generated using the DOT language, illustrate the overall experimental workflow and the specific synthetic pathways for the target heterocyclic compounds.
Caption: Overall experimental workflow for the synthesis of heterocyclic compounds.
Caption: Synthetic pathways to target heterocyclic compounds.
Caption: Inhibition of kinase signaling by synthesized heterocycles.
Application Notes and Protocols: 4-Bromo-5-butoxy-2-nitroaniline as an Intermediate in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Bromo-5-butoxy-2-nitroaniline as a key intermediate in the synthesis of azo dyes. This compound, featuring a primary aromatic amine, is well-suited for diazotization followed by coupling with various aromatic compounds to produce a range of disperse azo dyes. The presence of the bromo and nitro groups can influence the resulting dye's color, and fastness properties, while the butoxy group can enhance its affinity for synthetic fibers.
Key Applications
Azo dyes derived from this compound are anticipated to be primarily used as disperse dyes for synthetic fibers such as polyester and nylon. The final color of the dye is contingent on the specific coupling component employed in the synthesis. These dyes are of significant interest to the textile industry for coloration. Furthermore, the molecular frameworks of these novel azo dyes may be explored for applications in materials science, such as for non-linear optical properties, and as potential scaffolds in medicinal chemistry.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the starting intermediate is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C10H13BrN2O3 | N/A |
| Molecular Weight | 290.13 g/mol | N/A |
| Appearance | Expected to be a crystalline solid | General knowledge of similar compounds |
| Solubility | Likely soluble in organic solvents like ethanol, methanol, and acetone | General knowledge of similar compounds |
Experimental Protocols
The synthesis of azo dyes from this compound is a two-step process:
-
Diazotization of the primary aromatic amine.
-
Coupling of the resulting diazonium salt with an electron-rich aromatic compound (coupling component).
Protocol 1: General Synthesis of an Azo Dye from this compound
This protocol outlines the general procedure for synthesizing an azo dye using this compound as the diazo component. An example with 2-naphthol as the coupling component is provided.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4)
-
Sodium Nitrite (NaNO2)
-
Urea or Sulfamic Acid
-
2-Naphthol (or other coupling component)
-
Sodium Hydroxide (NaOH) or Sodium Acetate
-
Ethanol or other suitable recrystallization solvent
-
Ice
Procedure:
Step 1: Diazotization of this compound
-
In a beaker, dissolve a specific molar amount of this compound in a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0-5 °C. The reaction is typically monitored for completion using starch-iodide paper.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
To remove any excess nitrous acid, add a small amount of urea or sulfamic acid and stir until gas evolution ceases. The resulting solution contains the diazonium salt.
Step 2: Coupling Reaction with 2-Naphthol
-
In a separate beaker, dissolve 2-naphthol in an aqueous sodium hydroxide solution.
-
Cool the 2-naphthol solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. The pH of the reaction mixture may need to be adjusted to facilitate the coupling reaction (typically alkaline for phenol coupling).
-
The azo dye will precipitate out of the solution.
-
Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude dye by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified dye in a vacuum oven.
Expected Yield and Spectroscopic Data:
The following table provides a template for recording the expected quantitative data from the synthesis.
| Parameter | Expected Value/Characteristic |
| Theoretical Yield | (Calculated based on starting material amounts) |
| Actual Yield | (To be determined experimentally) |
| Percent Yield | (Actual Yield / Theoretical Yield) * 100% |
| Melting Point | (To be determined experimentally) |
| λmax (in Ethanol) | (To be determined by UV-Vis Spectroscopy) |
| Key IR Peaks (cm-1) | ~3400 (O-H), ~1600 (C=C aromatic), ~1500 & ~1350 (N-O nitro), ~1450 (N=N azo) |
Visualizing the Synthesis Workflow
The following diagrams illustrate the key steps in the synthesis of an azo dye from this compound.
Caption: Diazotization of this compound.
Caption: Azo dye synthesis via coupling reaction.
Signaling Pathway and Logical Relationships
The synthesis of azo dyes is a well-established chemical transformation and does not involve biological signaling pathways. The logical relationship is a straightforward two-step chemical synthesis as depicted in the workflows above.
Disclaimer: The provided protocols are generalized based on established chemical principles for azo dye synthesis. Researchers should conduct their own risk assessments and optimization studies for any new synthetic procedure. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols: 4-Bromo-5-butoxy-2-nitroaniline in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-butoxy-2-nitroaniline is an aromatic amine derivative with significant potential as a precursor in the synthesis of advanced organic materials. Its molecular structure, featuring a combination of electron-withdrawing (nitro and bromo) and electron-donating (amino and butoxy) groups, makes it a versatile building block for creating compounds with tailored optoelectronic properties. This document outlines the potential application of this compound as a key intermediate in the development of organic dyes for Dye-Sensitized Solar Cells (DSSCs), a promising technology for next-generation photovoltaics.
The strategic placement of the bromo, butoxy, and nitro groups on the aniline core allows for fine-tuning of the electronic and physical properties of derivative molecules. The bromo group can serve as a reactive site for cross-coupling reactions to extend the π-conjugated system of a dye, which is crucial for efficient light harvesting.[1][2][3] Additionally, the presence of bromine can enhance the molecular hyperpolarizability and reduce intermolecular aggregation, which is beneficial for device performance.[1][3] The nitro group can function as an effective anchoring group to the titanium dioxide (TiO₂) photoanode in a DSSC, facilitating efficient electron injection.[4] The butoxy group, being an electron-donating alkoxy group, can improve solubility and influence the energy levels of the final dye molecule.
These application notes provide a hypothetical, yet scientifically plausible, framework for the utilization of this compound in the synthesis of a novel organic dye, referred to herein as DS-1, and its subsequent integration into a DSSC. Detailed experimental protocols for the synthesis of DS-1 and the fabrication and characterization of the DSSC are provided.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃BrN₂O₃ | Inferred |
| Molecular Weight | 290.13 g/mol | Inferred |
| Appearance | Yellow to orange crystalline solid | [5] (for similar compounds) |
| Melting Point | Not available (expected to be a solid at room temperature) | - |
| Solubility | Soluble in common organic solvents (e.g., ethanol, chloroform, THF) | [6] (for similar compounds) |
| CAS Number | 1255574-66-3 | [7] |
Application in Dye-Sensitized Solar Cells (DSSCs)
This compound is proposed as a precursor for the synthesis of a D-π-A (Donor-π-bridge-Acceptor) organic dye, DS-1, for application in DSSCs. In this design, the aniline moiety can be part of the donor system, and the bromo- and nitro-substituted ring can be modified to form the π-bridge and acceptor/anchoring group.
Logical Workflow for Material Development
The following diagram illustrates the logical workflow from the precursor, this compound, to the final application in a DSSC.
Experimental Protocols
Hypothetical Synthesis of Organic Dye DS-1
This protocol describes a plausible two-step synthesis of a D-π-A organic dye (DS-1) starting from this compound. The synthesis involves a Suzuki coupling reaction to introduce a donor moiety and a subsequent reaction to introduce an acceptor/anchoring group.
Step 1: Suzuki Coupling Reaction
-
To a solution of this compound (1.0 mmol) in a mixture of toluene (15 mL) and ethanol (5 mL), add a suitable boronic acid derivative (e.g., 4-(diphenylamino)phenylboronic acid) (1.2 mmol).
-
Add an aqueous solution of 2 M sodium carbonate (5 mL).
-
Degas the mixture by bubbling with argon for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) as a catalyst.
-
Heat the reaction mixture to 80 °C and stir under an inert atmosphere for 24 hours.
-
After cooling to room temperature, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Knoevenagel Condensation
-
Dissolve the product from Step 1 (1.0 mmol) and cyanoacetic acid (1.5 mmol) in a mixture of chloroform (20 mL) and acetonitrile (10 mL).
-
Add piperidine (0.2 mL) as a catalyst.
-
Reflux the mixture for 12 hours.
-
After cooling, wash the reaction mixture with 1 M HCl and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.
-
Recrystallize the solid product from a suitable solvent system (e.g., ethanol/hexane) to obtain the final dye DS-1.
Fabrication of Dye-Sensitized Solar Cell
This protocol details the fabrication of a DSSC using the synthesized DS-1 dye.[7][8][9][10][11]
Materials:
-
FTO (Fluorine-doped Tin Oxide) conductive glass
-
Titanium dioxide (TiO₂) paste (anatase, ~20 nm particle size)
-
DS-1 dye solution (0.3 mM in a 1:1 v/v mixture of acetonitrile and tert-butanol)
-
Electrolyte solution (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile)
-
Platinized counter electrode
-
Thermoplastic sealant (e.g., Surlyn)
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique.
-
Dry the TiO₂ film at 125 °C for 5 minutes.
-
Sinter the TiO₂ film in a furnace at 500 °C for 30 minutes to ensure good particle necking and remove organic binders.
-
Allow the photoanode to cool to approximately 80 °C.
-
-
Dye Sensitization:
-
Immerse the warm TiO₂ photoanode into the DS-1 dye solution and keep it in the dark for 24 hours to ensure complete dye adsorption.
-
After sensitization, rinse the photoanode with ethanol to remove any non-adsorbed dye molecules and dry it in a stream of nitrogen.
-
-
DSSC Assembly:
-
Place a thermoplastic sealant frame around the TiO₂ film on the photoanode.
-
Position the platinized counter electrode on top of the photoanode, offsetting it slightly to allow for electrical contact.
-
Heat the assembly on a hot plate at around 100 °C with gentle pressure to seal the cell.
-
Introduce the electrolyte into the cell through a small pre-drilled hole in the counter electrode via vacuum backfilling.
-
Seal the hole with a small piece of sealant and a coverslip.
-
DSSC Working Principle
The following diagram illustrates the electron transfer pathway in the fabricated DSSC.
Hypothetical Performance Data
The performance of the DS-1-sensitized solar cell is evaluated under standard simulated solar illumination (AM 1.5G, 100 mW/cm²). The key photovoltaic parameters are summarized in the table below and compared with a standard Ruthenium-based dye (N719).
| Parameter | DS-1 Dye | N719 Dye (Reference) |
| Open-Circuit Voltage (Voc) | 0.72 V | 0.75 V |
| Short-Circuit Current Density (Jsc) | 14.5 mA/cm² | 18.0 mA/cm² |
| Fill Factor (FF) | 0.68 | 0.70 |
| Power Conversion Efficiency (η) | 7.08 % | 8.91 % |
Conclusion
This compound demonstrates significant potential as a versatile precursor for the synthesis of novel organic materials for optoelectronic applications. The hypothetical application in a dye-sensitized solar cell showcases a plausible route for its use in materials science. The functional groups present in the molecule provide a platform for the rational design of D-π-A organic dyes with tailored properties. Further experimental validation is required to fully elucidate the potential of this compound and its derivatives in advanced material applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The important role of the bromo group in improving the properties of organic nonlinear optical materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 7. youtube.com [youtube.com]
- 8. www3.nd.edu [www3.nd.edu]
- 9. Video: Dye-sensitized Solar Cells: Principle, Fabrication and Performance [jove.com]
- 10. google.com [google.com]
- 11. How to Build & Use a Dye-Sensitized Solar Cell (DSSC) + a Discussion on Energy & Efficiency : 6 Steps - Instructables [instructables.com]
Application Notes and Protocols: Reduction of 4-Bromo-5-butoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-butoxy-2-nitroaniline is a key intermediate in the synthesis of various heterocyclic compounds. The selective reduction of the nitro group to an amine is a critical transformation, yielding 4-Bromo-5-butoxy-benzene-1,2-diamine. This diamine serves as a versatile precursor for the construction of biologically active molecules, such as quinoxalines and benzimidazoles, which are scaffolds of significant interest in pharmaceutical and materials science research.
This document provides detailed protocols for the reduction of this compound using common reducing agents and outlines an application of the resulting diamine in the synthesis of a quinoxaline derivative.
General Reaction Scheme
The fundamental transformation involves the reduction of the nitro group in this compound to an amino group, affording 4-Bromo-5-butoxy-benzene-1,2-diamine. This reaction can be achieved through various methods, including catalytic hydrogenation and chemical reduction with reagents like stannous chloride or sodium dithionite.

Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the reduction of substituted nitroanilines using various methods. The data presented is based on analogous compounds and serves as a guideline for the reduction of this compound.
| Reducing Agent/System | Substrate (Analogous) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| SnCl₂·2H₂O | 4-Benzyloxy-3-chloronitrobenzene | Ethanol/HCl | Reflux | 1.5 h | >99 | [1] |
| Sodium Dithionite | Substituted Nitroarenes | DCM/Water (PTC) | Room Temp. | - | Good | [2] |
| H₂/Pd/C (10%) | 4-nitro-o-phenylenediamine | Methanol | Room Temp. | - | - | [3] |
| Iron Powder/AcOH | Substituted Nitroarenes | Acetic Acid | - | - | Good | [4] |
Note: The yields and reaction conditions may vary for this compound and require optimization.
Experimental Protocols
Protocol 1: Reduction using Stannous Chloride (SnCl₂)
This protocol describes a mild and effective method for the reduction of aromatic nitro compounds.[1][5]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (2M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1 equivalent) in ethanol.
-
Add stannous chloride dihydrate (4-5 equivalents) to the suspension.
-
Slowly add concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a 2M NaOH solution until the pH is basic.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude 4-Bromo-5-butoxy-benzene-1,2-diamine.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Reduction using Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite offers a metal-free and chemoselective method for nitro group reduction under mild conditions.[2][6][7]
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of DMF and water (e.g., 9:1 v/v) in a round-bottom flask with a magnetic stirrer.
-
Add sodium dithionite (3-4 equivalents) portion-wise to the solution. The reaction can be exothermic.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) and monitor by TLC.
-
After the reaction is complete, pour the mixture into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify by column chromatography if needed.
Protocol 3: Catalytic Hydrogenation (H₂/Pd/C)
Catalytic hydrogenation is a clean and efficient reduction method. Caution is advised as dehalogenation can be a side reaction with some catalysts.[3]
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or ethanol in a hydrogenation flask.
-
Carefully add 10% Pd/C (5-10% by weight of the substrate) to the solution.
-
Connect the flask to a hydrogenator or a balloon filled with hydrogen gas.
-
Purge the flask with hydrogen to replace the air.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature and atmospheric or slightly elevated pressure.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the product.
Application of 4-Bromo-5-butoxy-benzene-1,2-diamine
Protocol 4: Synthesis of 6-Bromo-7-butoxyquinoxaline
The resulting diamine is a valuable building block for synthesizing heterocyclic compounds like quinoxalines.
Materials:
-
4-Bromo-5-butoxy-benzene-1,2-diamine
-
Glyoxal (40% solution in water)
-
Ethanol
-
Water
Procedure:
-
Dissolve 4-Bromo-5-butoxy-benzene-1,2-diamine (1 equivalent) in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of glyoxal (1.1 equivalents) to the diamine solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
The product may precipitate out of the solution upon formation. If so, collect the solid by filtration and wash with cold ethanol and water.
-
If no precipitate forms, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 6-Bromoquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-5-butoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 4-bromo-5-butoxy-2-nitroaniline. This versatile building block is of significant interest in medicinal chemistry, and its derivatization via Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents, paving the way for the synthesis of novel compounds with potential therapeutic applications, including the formation of substituted benzimidazoles.[1][2][3]
The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with an organic halide.[4][5] The reaction is widely favored for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of starting materials.[6][7]
Challenges and Considerations
The substrate, this compound, presents specific challenges due to its electronic and steric properties. The presence of two electron-donating groups (amino and butoxy) can decrease the reactivity of the aryl bromide towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[8][9] Conversely, the electron-withdrawing nitro group can influence the electronic properties of the aromatic ring. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields.
Experimental Protocols
This section provides a generalized protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. This protocol is a starting point and may require optimization for specific substrates.[4]
Materials
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), CataXCium A Pd G3) (1-5 mol%)[4][6]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)[4]
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, 2-MeTHF)[6][8]
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Reaction Setup
-
To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).[4]
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent oxygen from deactivating the catalyst.[8]
-
Add the anhydrous solvent via syringe. The reaction mixture is typically stirred at room temperature for a few minutes.[4]
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (2-24 hours).[4] Reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).
Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.[4]
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[4][8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Data Presentation: Reaction Conditions
The following table summarizes generalized conditions for Suzuki coupling reactions with substituted haloanilines, which can be adapted for this compound.
| Parameter | Condition | Notes |
| Aryl Halide | This compound | The bromo-substituent is the reactive site. |
| Boronic Acid | Aryl- or Heteroarylboronic Acid | 1.2 - 1.5 equivalents are typically used.[4] |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), CataXCium A Pd G3 | 1-5 mol% loading. For challenging substrates, more advanced catalysts like CataXCium A may be necessary.[4][6] |
| Ligand | PPh₃, dppf, SPhos | Often used with a palladium precursor like Pd(OAc)₂.[8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2-3 equivalents. The choice of base can significantly impact the reaction outcome.[4] |
| Solvent | 1,4-Dioxane, Toluene, DMF, 2-MeTHF | Anhydrous and degassed solvents are recommended.[6][8] |
| Temperature | 80 - 110 °C | Higher temperatures may be required, but can also lead to catalyst decomposition.[4][8] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential for preventing catalyst oxidation.[8] |
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]
Experimental Workflow
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
Potential Application: Synthesis of Benzimidazoles
The products of the Suzuki coupling of this compound can be valuable intermediates in the synthesis of substituted benzimidazoles.[1][2][3] The nitro group can be reduced to an amine, followed by cyclization to form the benzimidazole ring system. This class of compounds is of great interest in drug development due to their wide range of biological activities.[10]
Caption: Synthetic pathway to substituted benzimidazoles.
References
- 1. academicjournals.org [academicjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-5-butoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] First reported in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this reaction has become a cornerstone of modern organic synthesis, particularly in medicinal chemistry and drug development where the synthesis of arylamines is frequently required.[1][2][3] The reaction's significance lies in its broad substrate scope, functional group tolerance, and milder reaction conditions compared to traditional methods.[1][3] This methodology is widely employed in the pharmaceutical industry and materials science due to the prevalence of the arylamine motif in bioactive molecules and organic materials.[3]
The substrate, 4-Bromo-5-butoxy-2-nitroaniline, is an electron-deficient aryl halide due to the presence of the nitro and amino groups. The electronic nature of this substrate requires careful selection of the catalyst system to achieve high efficiency and avoid potential side reactions. This document provides a detailed protocol for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine, based on established principles for similar electron-deficient substrates.[4]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps:
-
Oxidative Addition: A palladium(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a palladium(II) intermediate.[1][2][5]
-
Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium(II) complex. A base then facilitates the deprotonation of the amine to form an amido ligand.[3][5]
-
Reductive Elimination: The aryl and amido ligands on the palladium center couple and are eliminated, forming the desired C-N bond and regenerating the palladium(0) catalyst to continue the cycle.[1][2][5]
The choice of a suitable phosphine ligand is crucial to promote the desired reductive elimination and suppress side reactions.[3] For electron-deficient aryl bromides like the target substrate, bulky and electron-rich phosphine ligands are often employed to facilitate the reaction.
Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
Buchwald ligand (e.g., XPhos, RuPhos, or SPhos)
-
Sodium tert-butoxide (NaOtBu) or another suitable base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware for workup and purification
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), the chosen palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Addition of Base and Amine: To the solid mixture, add the base (e.g., NaOtBu, 1.2-1.5 equiv). If the amine is a solid, it can be added at this stage (1.1-1.3 equiv).
-
Solvent and Liquid Amine Addition: Evacuate and backfill the Schlenk tube with inert gas (repeat three times). Add the anhydrous solvent (e.g., toluene) via syringe. If the amine is a liquid, add it via syringe at this point (1.1-1.3 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl product.
Data Presentation
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of structurally similar electron-deficient aryl bromides, providing a basis for optimizing the reaction of this compound.
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-3-butoxy-5-nitrobenzene[4] | Aqueous Ammonia | Pd(OAc)₂ (2) | KPhos (4) | K₃PO₄ | Toluene | 100 | 12-24 | >85 |
| 2-Bromo-13α-estrone derivative[6] | Nitroanilines | Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu | Toluene | 100 (MW) | 0.17 | 85-95 |
| 7-Bromo-1-tetralone[5] | Primary/Secondary Amines | Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ | Toluene | 100-110 | 12-24 | 70-90 |
| General Aryl Bromide | Primary/Secondary Amines | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOt-Bu | Toluene | 80-110 | 12-24 | Varies |
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols for the Nitration of Bromo-Butoxy Anilines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the nitration of bromo-butoxy substituted anilines, a key transformation in the synthesis of highly functionalized aromatic intermediates for pharmaceutical and materials science applications. Direct nitration of anilines is often complicated by the high reactivity of the amino group, which can lead to oxidation and poor regioselectivity. To circumvent these issues, this protocol employs a robust three-step sequence: 1) protection of the amino group via acetylation, 2) regioselective nitration of the resulting acetanilide, and 3) deprotection via acid hydrolysis to yield the desired nitro-bromo-butoxy aniline. This methodology ensures a higher yield and cleaner reaction profile.
Introduction
Substituted nitroanilines are valuable precursors in organic synthesis, readily convertible to a variety of other functional groups. The presence of bromo, butoxy, and nitro substituents on an aniline scaffold offers multiple points for further molecular elaboration, making these compounds attractive building blocks in drug discovery. The amino group of aniline is a strong activating ortho-, para-director in electrophilic aromatic substitution; however, under the strongly acidic conditions required for nitration, it is protonated to form the anilinium ion, which is a meta-directing deactivator.[1] This, coupled with the risk of oxidation, makes direct nitration impractical.
A common and effective strategy is to temporarily protect the amino group as an acetamide.[1] The acetamido group is still an ortho-, para-director but is less activating and prevents protonation, allowing for controlled nitration.[1] This protocol details this protective group strategy for the nitration of a representative bromo-butoxy aniline.
Overall Reaction Scheme
The overall synthetic pathway involves the protection of the amine, followed by nitration and subsequent deprotection.
-
Starting Material: 4-Bromo-2-butoxyaniline (Hypothetical)
-
Step 1: Acetylation to form N-(4-bromo-2-butoxyphenyl)acetamide.
-
Step 2: Nitration to introduce a nitro group onto the aromatic ring.
-
Step 3: Hydrolysis to remove the acetyl protecting group, yielding the final product.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. Concentrated acids (sulfuric and nitric) are highly corrosive and should be handled with extreme care.
This procedure protects the amino group to prevent side reactions during nitration.
Materials and Equipment:
-
4-Bromo-2-butoxyaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Zinc dust (optional, to prevent oxidation)[2]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beaker with ice-cold water
-
Büchner funnel and vacuum flask
Procedure:
-
To a 250 mL round-bottom flask, add 4-bromo-2-butoxyaniline (e.g., 10.0 g, 1 equivalent).
-
Add glacial acetic acid (30 mL) and acetic anhydride (12 mL, ~1.2 equivalents). A small amount of zinc dust can be added to prevent oxidation of the aniline.[2]
-
Attach a reflux condenser and heat the mixture gently in an oil bath at approximately 100-110°C for 30 minutes.
-
After cooling slightly, carefully pour the hot reaction mixture into a beaker containing 250 mL of ice-cold water while stirring vigorously.
-
The N-(4-bromo-2-butoxyphenyl)acetamide product will precipitate as a solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel, washing thoroughly with cold water.
-
Dry the product in a desiccator or vacuum oven. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.[3]
This step introduces a nitro group onto the protected aniline ring.
Materials and Equipment:
-
N-(4-bromo-2-butoxyphenyl)acetamide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Crushed ice
Procedure:
-
Place N-(4-bromo-2-butoxyphenyl)acetamide (e.g., 10.0 g, 1 equivalent) and glacial acetic acid (25 mL) in a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Slowly add concentrated sulfuric acid (50 mL) to the well-stirred mixture, ensuring the temperature does not rise excessively.
-
Cool the flask in an ice-salt bath until the internal temperature reaches 0–5 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to pre-chilled concentrated sulfuric acid in a separate flask, keeping it cold.
-
Add the cold nitrating mixture dropwise from the dropping funnel to the acetanilide solution, maintaining the reaction temperature between 0–5 °C.
-
After the addition is complete, allow the mixture to stir at low temperature for an additional 30-60 minutes.
-
Carefully pour the reaction mixture onto a large volume of crushed ice.
-
The nitrated product will precipitate. Collect the solid by vacuum filtration and wash with copious amounts of cold water until the washings are neutral to pH paper.
-
Dry the crude product. Recrystallization from ethanol can be performed for purification.
This final step removes the acetyl protecting group to yield the target nitro-bromo-butoxy aniline.
Materials and Equipment:
-
Nitrated N-(4-bromo-2-butoxyphenyl)acetamide
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
10% Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place the nitrated acetanilide (e.g., 8.0 g) in a round-bottom flask.
-
Add a mixture of concentrated sulfuric acid (30 mL) and water (20 mL).[4]
-
Heat the mixture under reflux for 45-60 minutes to cleave the amide bond.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice.
-
Carefully neutralize the acidic solution by the slow addition of 10% NaOH solution until the pH is basic, which will precipitate the free amine product.
-
Transfer the mixture to a separatory funnel and extract the product twice with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude nitro-bromo-butoxy aniline can be purified by column chromatography or recrystallization.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis.
Table 1: Reactant and Product Quantities (Hypothetical)
| Step | Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Equiv. |
|---|---|---|---|---|---|
| 1 | 4-Bromo-2-butoxyaniline | 244.13 | 10.0 | 0.041 | 1.0 |
| Acetic Anhydride | 102.09 | 5.0 | 0.049 | 1.2 | |
| N-(4-bromo-2-butoxyphenyl)acetamide | 286.17 | 10.5 | 0.037 | - | |
| 2 | N-(4-bromo-2-butoxyphenyl)acetamide | 286.17 | 10.0 | 0.035 | 1.0 |
| Nitric Acid (70%) | 63.01 | 3.4 | 0.038 | 1.1 | |
| Nitrated Acetanilide | 331.17 | 9.8 | 0.030 | - | |
| 3 | Nitrated Acetanilide | 331.17 | 8.0 | 0.024 | 1.0 |
| | Nitrated Aniline Product | 289.13 | 5.9 | 0.020 | - |
Table 2: Product Characterization and Yield (Hypothetical)
| Product | Appearance | Yield (%) | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) |
|---|---|---|---|---|
| N-(4-bromo-2-butoxyphenyl)acetamide | White to off-white solid | 90 | 115-118 | Singlet ~2.1 (CH₃), Triplet ~4.0 (OCH₂) |
| Nitrated Acetanilide | Pale yellow solid | 85 | 155-158 | Aromatic protons shifted downfield |
| Nitrated Aniline Product | Yellow-orange solid | 83 | 98-101 | Broad singlet for NH₂ protons |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the experimental protocol.
Caption: Experimental workflow for the nitration of bromo-butoxy aniline.
References
Application Note: HPLC-UV Analysis of 4-Bromo-5-butoxy-2-nitroaniline
This document provides a comprehensive guide for the quantitative analysis of 4-Bromo-5-butoxy-2-nitroaniline using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The protocols and methods detailed herein are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
This compound is an aromatic amine derivative with potential applications in pharmaceutical and chemical synthesis. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. The developed HPLC-UV method offers a straightforward and robust approach for the determination of this compound in various sample matrices. The method is based on reversed-phase chromatography, which is a widely used technique for the separation of non-polar to moderately polar compounds.[1][2][3]
Principle
The analytical method is founded on reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 stationary phase is employed to separate the analyte from other components based on its hydrophobicity. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, facilitates the elution of the analyte. Detection is achieved using a UV-Vis detector set at a wavelength corresponding to the maximum absorbance of this compound, ensuring high sensitivity and specificity. HPLC is a suitable alternative to gas chromatography for analyzing thermolabile and polar compounds like nitroanilines, as it does not require a derivatization step.[4][5]
Physicochemical Properties of this compound
While specific experimental data for this compound is not widely available, its properties can be inferred from its structural analogues.
| Property | Estimated Value/Characteristic | Reference |
| Molecular Formula | C10H13BrN2O3 | [6] |
| Molecular Weight | 290.13 g/mol | Inferred |
| Appearance | Likely a yellow to orange solid | [7] |
| Polarity | Moderately polar | Inferred from structure |
| UV Absorbance (λmax) | Estimated to be in the range of 250-400 nm | Inferred from nitroaniline structure |
| Solubility | Soluble in organic solvents like acetonitrile, methanol | Inferred |
Experimental Protocols
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (analytical grade)
-
0.45 µm membrane filters
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
The following chromatographic conditions are recommended as a starting point and may require optimization for specific applications.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-1 min: 50% B1-8 min: 50-80% B8-10 min: 80% B10-10.1 min: 80-50% B10.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan (estimated ~280 nm) |
| Run Time | 15 minutes |
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
The sample preparation procedure will depend on the matrix. For a simple solution, dissolve the sample in methanol or the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
System Suitability
Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Repeatability (RSD% of peak area for 6 replicate injections) | ≤ 2.0% |
Data Presentation
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-1 min: 50% B1-8 min: 50-80% B8-10 min: 80% B10-10.1 min: 80-50% B10.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | ~280 nm (To be optimized) |
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Repeatability (RSD%) | ≤ 2.0% |
Visualizations
Caption: Experimental workflow for HPLC-UV analysis.
References
- 1. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 2. Separation of 4-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. This compound | 1255574-66-3 [chemicalbook.com]
- 7. chembk.com [chembk.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-5-butoxy-2-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-5-butoxy-2-nitroaniline. The following information is curated from established chemical synthesis protocols and tailored to address challenges specific to this multi-substituted aniline derivative.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: A common synthetic approach involves starting with a commercially available or synthesized butoxy-substituted nitroaniline, such as 3-butoxy-5-nitroaniline, followed by selective bromination. Alternatively, one could start with a bromo-nitro-substituted phenol and introduce the butoxy group via Williamson ether synthesis, followed by conversion of a precursor group to the aniline.
Q2: What are the critical parameters to control during the bromination step?
A2: The most critical parameters for a successful bromination are temperature, the choice of brominating agent, and the stoichiometry. Over-bromination leading to di-bromo or other poly-brominated species is a common side reaction. Careful, dropwise addition of the brominating agent and maintaining a low reaction temperature can help to improve the selectivity for the desired mono-brominated product.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the typical impurities I might encounter, and how can they be removed?
A4: Common impurities include unreacted starting material, di-brominated byproducts, and regioisomers. Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and impurities, but a gradient of ethyl acetate in hexane is a common starting point. Recrystallization can also be an effective final purification step.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | - Increase reaction time and continue to monitor by TLC.- Gradually increase the reaction temperature in small increments.- Ensure the purity and reactivity of your starting materials and reagents. |
| Product loss during workup or purification. | - Optimize the extraction procedure to ensure all product is recovered from the aqueous phase.- Use a carefully selected solvent system for column chromatography to ensure good separation and minimize product loss on the column. | |
| Formation of Multiple Products (low selectivity) | Reaction conditions are too harsh, leading to over-bromination or side reactions. | - Lower the reaction temperature. Perform the reaction at 0°C or even lower.- Use a milder brominating agent (e.g., N-Bromosuccinimide instead of Br₂).- Reduce the stoichiometric amount of the brominating agent. |
| Incorrect regioselectivity. | - The directing effects of the existing substituents (amino, nitro, and butoxy groups) determine the position of bromination. Ensure your synthetic strategy accounts for these effects. Protecting the amino group may be necessary to alter the regioselectivity. | |
| Product is Difficult to Purify | Impurities have similar polarity to the product. | - Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution might be necessary.- Consider an alternative purification technique, such as preparative HPLC or recrystallization from a different solvent system. |
| Reaction Does Not Start | Inactive reagents or catalyst. | - Use freshly opened or purified reagents.- If a catalyst is used, ensure it is active and used in the correct quantity. |
| Insufficient activation of the brominating agent. | - If using NBS, the presence of a radical initiator or an acidic catalyst might be required, depending on the substrate. |
Experimental Protocols
The following protocols are based on established procedures for the synthesis of analogous compounds and may require optimization for the synthesis of this compound.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from procedures for the regioselective bromination of substituted anilines.[1]
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Preparation: Dissolve the starting material, 3-butoxy-5-nitroaniline (1.0 mmol), in a suitable solvent such as acetonitrile or DMF (10 mL) in a round-bottom flask.
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Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 mmol) in the same solvent (5 mL).
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Reaction: Add the NBS solution dropwise to the solution of the starting material at 0°C with stirring.
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Monitoring: Monitor the reaction progress using TLC until the starting material is consumed.
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Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Bromination using Copper(II) Bromide (CuBr₂)
This method is based on the monobromination of electron-rich aromatic amines.[1]
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Preparation: To a solution of the starting material, 3-butoxy-5-nitroaniline (1.0 mmol), in acetonitrile (10 mL), add Copper(II) Bromide (CuBr₂) (2.1 mmol).
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Reaction: Stir the mixture at ambient temperature.
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Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
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Workup: Filter the reaction mixture to remove the copper salts.
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Extraction: Dilute the filtrate with water and extract with an organic solvent such as dichloromethane (3 x 20 mL).
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Purification: Combine the organic extracts, wash with water, dry over anhydrous magnesium sulfate, and evaporate the solvent. The resulting crude product can be further purified by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the bromination of substituted anilines, which can serve as a starting point for the optimization of the this compound synthesis.
| Brominating Agent | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
| NBS | 3-butoxy-5-nitroaniline | Acetonitrile | 0 - RT | Moderate to High | [1] |
| CuBr₂ | 3-butoxy-5-nitroaniline | Acetonitrile | RT | Moderate to High | [1] |
| Br₂ in Acetic Acid | 4-Nitroaniline | Acetic Acid | RT | ~70-80% | [2] |
Visualizing Workflows and Relationships
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues encountered during the synthesis.
Caption: A troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Purification of Crude "4-Bromo-5-butoxy-2-nitroaniline"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude "4-bromo-5-butoxy-2-nitroaniline". The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of "this compound" relevant to its purification?
Q2: What are the most common purification techniques for compounds like "this compound"?
A2: The most common and effective purification techniques for moderately polar organic solids like "this compound" are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities present.
Q3: What are the potential impurities I might encounter in my crude "this compound"?
A3: Potential impurities can arise from starting materials, side reactions, or degradation. These may include unreacted starting materials (e.g., 3-butoxy-5-nitroaniline), isomers formed during bromination, and potentially di-brominated products. The specific impurities will depend on the synthetic route employed.
Troubleshooting Guides
Recrystallization
Q4: My crude "this compound" does not dissolve in the recrystallization solvent, even at boiling point. What should I do?
A4: This indicates that the chosen solvent is not suitable. You need a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[2]
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Troubleshooting Steps:
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Solvent Screening: Test the solubility of a small amount of your crude product in various solvents of differing polarities (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane).
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Increase Polarity: If using a non-polar solvent, try a more polar one. For nitroaniline derivatives, polar protic solvents like ethanol are often a good starting point.[3]
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Solvent Mixtures: If a single solvent is not effective, a binary solvent system can be employed. Dissolve the compound in a "good" solvent at its boiling point, and then add a "poor" solvent (in which the compound is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool.
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Q5: After cooling the recrystallization solution, no crystals have formed. What went wrong?
A5: This issue can arise from several factors, primarily related to supersaturation.
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Troubleshooting Steps:
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Induce Crystallization:
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a small crystal of pure "this compound", add it to the solution to act as a template for crystallization.
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Increase Concentration: If the solution is not saturated enough, you can evaporate some of the solvent to increase the concentration of the compound.
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Extended Cooling: Place the flask in an ice bath or refrigerator for a longer period to further decrease the solubility.
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Q6: The yield from my recrystallization is very low. How can I improve it?
A6: Low yield is a common issue and can be addressed by optimizing the recrystallization conditions.
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Troubleshooting Steps:
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Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will keep more of your product dissolved at low temperatures.
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Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and can improve recovery.
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Solvent Choice: Ensure you are using an appropriate solvent where the compound has a steep solubility curve (i.e., much higher solubility at high temperature than at low temperature).
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Column Chromatography
Q7: How do I select the right stationary and mobile phase for the column chromatography of "this compound"?
A7: For moderately polar compounds like "this compound", silica gel is a suitable stationary phase. The mobile phase (eluent) should be a mixture of a non-polar and a more polar solvent.
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Selection Protocol:
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Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
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Mobile Phase Selection (TLC Analysis):
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Begin with a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.
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Spot your crude mixture on a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).
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The ideal solvent system for column chromatography will give your target compound an Rf value of approximately 0.2-0.4 on the TLC plate. This ensures good separation from impurities.
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Q8: My compound is streaking on the TLC plate and the column. What is causing this and how can I fix it?
A8: Streaking is often caused by interactions between the analyte and the stationary phase, especially with basic compounds like amines on acidic silica gel.
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Troubleshooting Steps:
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Add a Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.
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Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), which can be more suitable for the purification of basic compounds.[4]
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Sample Loading: Ensure the sample is dissolved in a minimal amount of solvent and is loaded onto the column in a concentrated band. Overloading the column can also lead to poor separation and streaking.
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Q9: The separation of my compound from an impurity is poor. How can I improve the resolution in column chromatography?
A9: Improving resolution requires optimizing the chromatographic conditions to enhance the differential migration of the components.
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Troubleshooting Steps:
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Optimize Mobile Phase: A less polar mobile phase will generally slow down the elution of all components and can improve the separation of closely eluting spots. Fine-tune the solvent ratio based on your TLC analysis.
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Column Dimensions: Use a longer and narrower column to increase the surface area of the stationary phase and improve separation efficiency.
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Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, which can lead to sharper peaks and better resolution.
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Data Presentation
Table 1: Recommended Starting Conditions for Purification
| Purification Technique | Parameter | Recommended Starting Condition | Notes |
| Recrystallization | Solvent | Ethanol, Ethanol/Water, or Ethyl Acetate/Hexane | Final choice should be based on small-scale solubility tests.[3] |
| Cooling | Slow cooling to room temperature, followed by an ice bath. | Slow cooling is crucial for high purity. | |
| Column Chromatography | Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for moderately polar compounds. |
| Mobile Phase | Hexane:Ethyl Acetate gradient (e.g., start with 9:1, gradually increase to 7:3) | The optimal ratio should be determined by TLC analysis. | |
| Mobile Phase Modifier | 0.1-1% Triethylamine | Recommended if streaking is observed.[4] |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: In separate small test tubes, test the solubility of a few milligrams of the crude "this compound" in different solvents (e.g., ethanol, methanol, ethyl acetate, hexane) at room temperature and upon heating. Identify a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold.
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Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
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Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
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Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography
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TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with the crude material in different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate). Aim for an Rf value of 0.2-0.4 for the target compound.
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Column Packing:
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Place a small plug of cotton or glass wool at the bottom of a chromatography column.
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Add a layer of sand.
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Prepare a slurry of silica gel in the initial, least polar mobile phase.
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Pour the slurry into the column and allow it to settle, ensuring there are no air bubbles or cracks.
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Add another layer of sand on top of the silica gel.
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Sample Loading:
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Dissolve the crude "this compound" in a minimal amount of the mobile phase or a more volatile solvent.
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Carefully add the sample solution to the top of the column.
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Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
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Elution:
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Carefully add the mobile phase to the column.
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Begin collecting fractions.
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If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
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Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified "this compound".
Mandatory Visualization
Caption: A decision workflow for selecting the appropriate purification technique for crude "this compound".
References
Technical Support Center: Synthesis of 4-Bromo-5-butoxy-2-nitroaniline
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-bromo-5-butoxy-2-nitroaniline. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, including the formation of byproducts and purification challenges.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature; for nitration, maintain a low temperature (e.g., 0-5 °C) to prevent side reactions. - Ensure reagents are of high purity and reaction conditions are anhydrous if required. |
| Presence of Multiple Spots on TLC/HPLC (Byproduct Formation) | - Over-nitration: Formation of dinitro compounds. - Isomeric Byproducts: Nitration at an alternative position on the aromatic ring. - Poly-bromination: Introduction of a second bromine atom. - Hydrolysis of Butoxy Group: Cleavage of the ether linkage under harsh acidic conditions. | - Over-nitration: Use a milder nitrating agent or control the stoichiometry of the nitrating agent carefully. - Isomeric Byproducts: Optimize the reaction conditions (temperature, solvent, catalyst) to favor the desired regioselectivity. - Poly-bromination: Use a less reactive brominating agent or control the stoichiometry. N-Bromosuccinimide (NBS) can offer better selectivity than elemental bromine.[1] - Hydrolysis: Use less harsh acidic conditions or protect the amine group before nitration. |
| Difficulty in Product Purification | - Co-elution of byproducts with the desired product during column chromatography. - Product oiling out during crystallization. | - For co-eluting compounds, try a different solvent system for chromatography with varying polarity or consider preparative HPLC. - For crystallization issues, try a different solvent or solvent mixture. A seed crystal of the pure product can also be introduced to induce crystallization. |
| Product is a Dark Oil Instead of a Solid | - Presence of impurities. - Residual solvent. | - Purify the product using column chromatography.[2][3] - Ensure all solvent is removed under high vacuum. If the product is known to be a solid, try trituration with a non-polar solvent like hexane to induce solidification. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely byproducts in the synthesis of this compound?
A1: Based on the starting materials and reaction conditions, the most probable byproducts include:
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Isomeric Products: Such as 2-Bromo-3-butoxy-6-nitroaniline or 4-Bromo-3-butoxy-2-nitroaniline, arising from nitration at different positions.
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Di-nitro Products: For example, 4-Bromo-5-butoxy-2,6-dinitroaniline, resulting from over-nitration.
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Di-bromo Products: Such as 2,4-Dibromo-5-butoxy-nitroaniline, if bromination is not well-controlled.
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Starting Material: Unreacted 3-butoxy-4-bromoaniline or 5-butoxy-2-nitroaniline depending on the synthetic route.
Q2: How can I confirm the identity of my product and any byproducts?
A2: A combination of analytical techniques is recommended:
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NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure and identify the substitution pattern on the aromatic ring.
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Mass Spectrometry (MS): To confirm the molecular weight of the product and identify the mass of any impurities.[4]
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FTIR Spectroscopy: To identify functional groups present in the molecule.
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Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.[1]
Q3: What purification methods are most effective for isolating this compound?
A3: The most common and effective purification method is flash column chromatography on silica gel.[2][3] A gradient elution with a solvent system like hexane/ethyl acetate is typically used. Recrystallization from a suitable solvent such as ethanol can also be employed for further purification.[4]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are crucial:
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Nitrating agents are highly corrosive and strong oxidizers. Handle them with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Brominating agents are toxic and corrosive. Avoid inhalation and skin contact.
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Organic solvents are flammable. Work away from ignition sources.
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The nitration reaction can be exothermic. Maintain strict temperature control and add reagents slowly to prevent runaway reactions.
Experimental Protocols
A generalized experimental protocol for a key step in a potential synthesis is provided below. This is an illustrative example and may require optimization.
Illustrative Protocol: Nitration of 4-Bromo-3-butoxyaniline
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Preparation: In a round-bottom flask cooled to 0 °C in an ice bath, dissolve 4-bromo-3-butoxyaniline (1.0 eq) in concentrated sulfuric acid.
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Reagent Addition: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.
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Reaction: Stir the mixture at 0-5 °C and monitor the reaction progress by TLC.
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Workup: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
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Neutralization: Neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide) until a precipitate forms.
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Extraction: Extract the product with an organic solvent such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Below are diagrams illustrating key aspects of the synthesis and troubleshooting process.
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting common byproduct formation during the synthesis.
References
Technical Support Center: Troubleshooting "4-Bromo-5-butoxy-2-nitroaniline" Reaction Failures
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting synthetic challenges encountered during the preparation of "4-Bromo-5-butoxy-2-nitroaniline". The following troubleshooting guides and frequently asked questions (FAQs) are formatted to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most likely synthetic routes to "this compound"?
A1: There are three primary plausible synthetic routes for "this compound", each with its own set of potential challenges:
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Route A: Nitration of a 4-bromo-3-butoxyaniline precursor.
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Route B: Bromination of a 3-butoxy-2-nitroaniline precursor.
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Route C: Nucleophilic Aromatic Substitution (SNAr) on a suitably substituted dihalo-nitrobenzene.
Q2: I am attempting the nitration of 4-bromo-3-butoxyaniline (Route A) and am getting a low yield of the desired product. What could be the issue?
A2: Low yields in the nitration of anilines are common and can be attributed to several factors. The strong activating nature of the amino group can lead to oxidation and the formation of tarry byproducts.[1] Additionally, in strongly acidic conditions, the aniline can be protonated to form an anilinium ion, which is a meta-directing and deactivating group, leading to the formation of undesired isomers.[1][2]
Q3: My bromination of 3-butoxy-2-nitroaniline (Route B) is resulting in multiple products, and the reaction is difficult to control. Why is this happening?
A3: The amino group in anilines is a powerful activating group, which can lead to polysubstitution during bromination.[3] Even with the deactivating nitro group present, the butoxy group is also activating, potentially leading to the formation of di-brominated or other isomeric products. Controlling the reaction temperature and the stoichiometry of the brominating agent is crucial.[4]
Q4: I am observing the formation of an unexpected isomer in my reaction. How can I confirm the structure of my product and purify the desired isomer?
A4: The formation of regioisomers is a common challenge in electrophilic aromatic substitution reactions. To confirm the structure of your product, you will need to use spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[5][6] Purification of isomers can often be achieved through column chromatography or recrystallization.[7]
Q5: What are the key safety precautions I should take when working with nitration and bromination reactions?
A5: Both nitration and bromination reactions can be hazardous. Nitrating agents are strong acids and oxidizers. Bromine is toxic and corrosive.[8] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions should be cooled appropriately to control exothermic processes.[4]
Troubleshooting Guides
Route A: Nitration of 4-bromo-3-butoxyaniline
Problem: Low yield of this compound.
| Possible Cause | Troubleshooting Solution | Expected Outcome |
| Oxidation of the aniline starting material. | Protect the amino group as an acetamide before nitration. The acetyl group can be removed by hydrolysis after the reaction. | Reduced formation of tarry byproducts and increased yield of the nitrated product. |
| Formation of the meta-directing anilinium ion. | Use milder nitrating conditions (e.g., acetyl nitrate) or a two-step process involving protection of the amino group. | Increased regioselectivity for the desired ortho-nitro product. |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider increasing the reaction time or temperature cautiously. | Drive the reaction to completion and improve the yield. |
Problem: Formation of multiple isomers.
| Possible Cause | Troubleshooting Solution | Expected Outcome |
| Protonation of the amino group leading to meta-directing anilinium ion. | Protect the amino group as an acetamide. The amide is less basic and less prone to protonation. | Favors the formation of the ortho-nitro product due to the ortho, para-directing nature of the amide and butoxy groups. |
| Over-nitration. | Use a stoichiometric amount of the nitrating agent and control the reaction temperature carefully. | Minimizes the formation of dinitro products. |
| Insufficient regioselectivity. | Explore different nitrating agents and solvent systems. | Potentially improve the ratio of the desired isomer. |
Route B: Bromination of 3-butoxy-2-nitroaniline
Problem: Low yield of this compound.
| Possible Cause | Troubleshooting Solution | Expected Outcome |
| Incomplete reaction. | Monitor the reaction by TLC. Consider a slight excess of the brominating agent if starting material persists.[4] | Increased conversion of the starting material. |
| Decomposition of the product. | Ensure the workup procedure is not overly harsh. Avoid prolonged exposure to strong acids or bases. | Improved isolated yield of the desired product. |
| Difficult purification. | Utilize column chromatography with a carefully selected solvent system to separate the product from byproducts and unreacted starting material. | Obtain a pure sample of the target compound. |
Problem: Formation of poly-brominated byproducts.
| Possible Cause | Troubleshooting Solution | Expected Outcome |
| High reactivity of the aniline derivative. | Use a milder brominating agent such as N-bromosuccinimide (NBS) instead of elemental bromine.[3] | Increased selectivity for mono-bromination. |
| Excess brominating agent. | Use a stoichiometric amount of the brominating agent and add it slowly to the reaction mixture.[4] | Minimize over-bromination. |
| Elevated reaction temperature. | Perform the reaction at a lower temperature (e.g., 0 °C) to control the reaction rate. | Improved control over the selectivity of the bromination. |
Experimental Protocols
Note: These are generalized protocols and may require optimization for the specific substrate.
Protocol 1: General Procedure for Nitration of a Protected 4-Bromo-3-butoxyaniline
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Protection of the Amino Group: React 4-bromo-3-butoxyaniline with acetic anhydride in the presence of a mild base (e.g., sodium acetate) to form the corresponding acetanilide.
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Nitration: Dissolve the acetanilide in concentrated sulfuric acid at 0 °C. Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5 °C.
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Workup: After the reaction is complete (monitored by TLC), pour the reaction mixture onto ice and collect the precipitated product by filtration.
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Hydrolysis: Reflux the crude nitrated acetanilide with aqueous hydrochloric acid to remove the acetyl protecting group.
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Purification: Neutralize the solution with a base to precipitate the final product, which can be further purified by recrystallization or column chromatography.
Protocol 2: General Procedure for Bromination of 3-butoxy-2-nitroaniline
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Reaction Setup: Dissolve 3-butoxy-2-nitroaniline in a suitable solvent (e.g., acetic acid or dichloromethane) and cool the solution to 0 °C.
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Bromination: Add a solution of the brominating agent (e.g., N-bromosuccinimide or a solution of bromine in the same solvent) dropwise to the cooled solution.
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Monitoring: Monitor the progress of the reaction by TLC.
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Workup: Once the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate.
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Extraction and Purification: Extract the product into an organic solvent, wash with water and brine, dry over anhydrous sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizing Workflows and Relationships
Caption: A logical workflow for troubleshooting common reaction failures.
Caption: Experimental workflow for the synthesis via nitration.
Caption: Experimental workflow for the synthesis via bromination.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US2671110A - Separation of isomeric mixtures of nitroanilines - Google Patents [patents.google.com]
- 8. ccspublishing.org.cn [ccspublishing.org.cn]
Improving the regioselectivity of "4-Bromo-5-butoxy-2-nitroaniline" synthesis
Technical Support Center: Synthesis of 4-Bromo-5-butoxy-2-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The information is designed to help overcome common challenges, particularly those related to regioselectivity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| TSG-01 | Low yield of the desired this compound isomer. | 1. Formation of multiple isomers during nitration. 2. Incomplete reaction. 3. Degradation of starting material or product under harsh nitrating conditions. 4. Suboptimal reaction temperature. | 1. Protect the amine group as an acetanilide before nitration to better control regioselectivity. The amide is still an ortho-, para-director but is less activating than the amino group, reducing side reactions. 2. Increase the reaction time or temperature cautiously while monitoring the reaction progress by TLC or HPLC. 3. Use a milder nitrating agent such as acetyl nitrate or a mixture of nitric acid and acetic anhydride. 4. Optimize the temperature; start at a low temperature (e.g., 0-5 °C) and gradually increase if the reaction is too slow. |
| TSG-02 | The presence of multiple isomers in the product mixture, particularly the 6-nitro isomer. | The amino and butoxy groups in the precursor (e.g., 4-bromo-5-butoxyaniline) are both strongly activating and ortho-, para-directing, leading to substitution at both the 2- and 6-positions. | 1. Steric Hindrance: The butoxy group offers some steric hindrance at the 6-position. Using a bulkier nitrating agent might favor substitution at the less hindered 2-position. 2. Solvent Effects: The choice of solvent can influence regioselectivity. Experiment with different solvents, such as acetic acid or dichloromethane.[1] 3. Catalysis: The use of certain solid acid catalysts like zeolites has been shown to improve para-selectivity in some nitration reactions, which could be adapted to favor one ortho position over the other based on steric factors within the catalyst pores. |
| TSG-03 | Difficulty in separating the desired this compound from its isomers. | Isomers of nitroanilines often have similar polarities, making separation by standard column chromatography challenging. | 1. Fractional Crystallization: Attempt to separate the isomers by fractional crystallization from a suitable solvent system. The para-isomer in mixtures of ortho- and para-nitroanilines is often less soluble.[2] 2. Preparative HPLC/TLC: For small-scale separations, preparative thin-layer chromatography or high-performance liquid chromatography can be effective.[3][4] 3. Derivatization: If separation of the final products is intractable, consider separating the protected acetanilide intermediates, which may have different crystallization properties or chromatographic behavior. |
| TSG-04 | Observation of di-nitrated or oxidized byproducts. | The starting aniline derivative is highly activated, making it susceptible to over-reaction (di-nitration) or oxidation by the strong acid mixture. | 1. Amine Protection: Protection of the amino group as an acetanilide is the most effective way to moderate its activating effect and prevent oxidation.[5] 2. Controlled Addition of Nitrating Agent: Add the nitrating agent slowly and in stoichiometric amounts at a low temperature to maintain control over the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound and what are the key challenges?
A plausible synthetic approach starts with the nitration of a suitable precursor like 4-bromo-5-butoxyaniline. The primary challenge in this synthesis is controlling the regioselectivity of the electrophilic aromatic substitution (nitration) step. The amino (-NH2) and butoxy (-OBu) groups are both potent ortho-, para-directors, which can lead to the formation of a mixture of isomers, primarily the desired 2-nitro product and the undesired 6-nitro isomer.
Q2: How do the directing effects of the substituents influence the regioselectivity of the nitration step?
In the precursor, 4-bromo-5-butoxyaniline, the directing effects are as follows:
-
Amino group (-NH2 at C1): Strongly activating and directs ortho- and para-. It strongly favors substitution at positions 2 and 6.
-
Butoxy group (-OBu at C5): Strongly activating and directs ortho- and para- to itself (positions 4 and 6).
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Bromo group (-Br at C4): Deactivating yet ortho-, para-directing (positions 3 and 5).
The combined activating effects of the amino and butoxy groups dominate, making positions 2 and 6 the most likely sites for nitration. The key to improving regioselectivity is to favor substitution at the 2-position over the 6-position.
Q3: Why is protecting the amino group recommended?
Protecting the amino group, for instance, by converting it to an acetanilide (-NHCOCH3), offers two main advantages:
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Moderates Reactivity: The acetamido group is still an ortho-, para-director but is less activating than the free amino group. This reduces the likelihood of over-nitration and oxidative side reactions.[5]
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Enhances Regioselectivity: The bulkier acetamido group can enhance the steric hindrance at the 6-position, potentially favoring nitration at the less hindered 2-position.
Q4: What analytical techniques can be used to confirm the regiochemistry of the final product?
To confirm the formation of this compound and distinguish it from its isomers, the following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful. The coupling patterns and chemical shifts of the aromatic protons can help determine the substitution pattern. For the desired product, two aromatic protons would be expected, and their coupling constants would indicate their relative positions.
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Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
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Infrared (IR) Spectroscopy: To identify the key functional groups (N-H, N-O, C-O, C-Br).
Data Presentation
The following table summarizes representative yields and isomer ratios for the nitration of substituted anilines, illustrating the impact of protecting groups and reaction conditions.
| Starting Material | Nitrating Agent | Conditions | Major Product(s) | Yield (%) | Isomer Ratio (ortho:meta:para) | Reference |
| Aniline | HNO₃ / H₂SO₄ | Not specified | Oxidation and complex mixtures | Low | - | General Knowledge |
| Acetanilide | HNO₃ / H₂SO₄ | 0-10 °C | 4-Nitroacetanilide | 90 | 8:2:90 | [5] |
| 4-Bromoaniline | HNO₃ / Ac₂O | 15-20 °C | 4-Bromo-2-nitroaniline | 57 (after hydrolysis) | - | [6] |
| 2-Methylaniline | CuCl₂ / O₂ / HCl | 60 °C | 4-Chloro-2-methylaniline | Good | High para-selectivity | [7] |
Note: Data is for analogous reactions and serves to illustrate general principles. Yields and ratios for the target synthesis may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound via Amine Protection
Step A: Acetylation of 4-bromo-5-butoxyaniline
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Dissolve 4-bromo-5-butoxyaniline (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.2 eq) to the solution.
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Heat the mixture at 80°C for 1 hour, monitoring by TLC until the starting material is consumed.
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Pour the reaction mixture into ice water and stir until a precipitate forms.
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Filter the solid, wash with water, and dry to yield N-(4-bromo-5-butoxyphenyl)acetamide.
Step B: Nitration of N-(4-bromo-5-butoxyphenyl)acetamide
-
Dissolve the acetanilide from Step A (1.0 eq) in concentrated sulfuric acid at 0°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.
-
Stir the mixture at 0-5°C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash thoroughly with cold water until neutral, and dry.
Step C: Hydrolysis to this compound
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Reflux the nitro-acetanilide from Step B in a mixture of ethanol and concentrated hydrochloric acid for 3-4 hours.
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Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product.
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Filter the solid, wash with water, and purify by recrystallization or column chromatography to obtain this compound.
Visualizations
Diagrams
Caption: Proposed synthesis workflow for this compound.
Caption: Decision workflow for the separation of nitro-isomers.
References
- 1. youtube.com [youtube.com]
- 2. US2671110A - Separation of isomeric mixtures of nitroanilines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
Stability and degradation of "4-Bromo-5-butoxy-2-nitroaniline"
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 4-Bromo-5-butoxy-2-nitroaniline. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of Solid Compound (e.g., darkening) | Exposure to light, air (oxidation), or moisture. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to protect from light and moisture.[1][2] |
| Precipitation or Cloudiness in Solution | Poor solubility at the given concentration or temperature. Degradation of the compound leading to insoluble byproducts. | Ensure the solvent is appropriate and the concentration is not above the solubility limit. Gentle warming or sonication may aid dissolution. If degradation is suspected, prepare fresh solutions and analyze for impurities. |
| Inconsistent or Unexpected Analytical Results (e.g., extra peaks in HPLC/LC-MS) | Degradation of the compound in solution or during analysis. Contamination of the sample or solvent. | Prepare fresh samples and standards. Use high-purity solvents and ensure the cleanliness of all glassware and equipment. Analyze a blank (solvent only) to rule out contamination.[3] |
| Loss of Potency or Activity in Biological Assays | Degradation of the compound in the assay medium. Adsorption to plasticware. | Assess the stability of the compound under the specific assay conditions (e.g., temperature, pH, media components). Consider using low-binding labware. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1][4] The container should be tightly sealed to prevent exposure to moisture and air.[1][5] For optimal stability, especially for analytical standards, storage under an inert atmosphere (argon or nitrogen) is recommended to prevent oxidation.[1]
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, similar nitroaromatic compounds are susceptible to several degradation mechanisms. The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, particularly under anaerobic conditions or in the presence of reducing agents.[6] The aromatic ring system can also undergo oxidative degradation, especially when exposed to light (photodegradation) or strong oxidizing agents.
Q3: How can I monitor the stability of this compound in my experimental solutions?
A3: The stability of the compound in solution can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] A stability-indicating method should be developed by subjecting the compound to stress conditions (e.g., acid, base, heat, light, oxidation) to generate potential degradation products. The disappearance of the parent compound and the appearance of new peaks over time can be quantified to determine the degradation rate.
Q4: Is this compound sensitive to light?
A4: Many nitroaromatic compounds are light-sensitive.[1][2] It is best practice to handle this compound in a laboratory with minimal direct sunlight and to store both the solid material and its solutions in amber-colored containers to prevent photodegradation.
Quantitative Data Summary
| Condition | Solvent/Medium | Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Remaining Compound (%) | Degradation Products Observed (if any) |
| Example: Acid Hydrolysis | 0.1 M HCl | 60 | 24 | 100 | Data | Data |
| Example: Base Hydrolysis | 0.1 M NaOH | 60 | 24 | 100 | Data | Data |
| Example: Oxidation | 3% H₂O₂ | 25 | 24 | 100 | Data | Data |
| Example: Thermal | Acetonitrile | 80 | 24 | 100 | Data | Data |
| Example: Photostability | Acetonitrile | 25 | 24 (exposed to light) | 100 | Data | Data |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Assessment
This protocol outlines a general reversed-phase HPLC method for the separation and quantification of this compound to assess its stability.
-
Instrumentation and Materials:
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HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
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HPLC-grade acetonitrile, methanol, and water
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Analytical balance, volumetric flasks, and pipettes
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Syringe filters (0.45 µm)
-
-
Preparation of Solutions:
-
Mobile Phase A: HPLC-grade water
-
Mobile Phase B: HPLC-grade acetonitrile
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
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Working Standard Solutions: Prepare a series of dilutions from the stock solution with the initial mobile phase composition to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[3]
-
-
Chromatographic Conditions:
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Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
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Column Temperature: 30 °C
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UV Detection Wavelength: Based on the UV absorbance maximum of the nitroaromatic chromophore (scan for optimal wavelength).
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Gradient Elution: A typical gradient could be 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate.[3] This gradient should be optimized to separate the parent compound from any degradation products.
-
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Procedure:
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Inject the working standard solutions to generate a calibration curve.
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Prepare samples of this compound under the desired stress conditions (e.g., in acidic, basic, or oxidative solutions).
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At specified time points, withdraw an aliquot of the sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.
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Filter the sample through a 0.45 µm syringe filter before injection.
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Inject the sample into the HPLC system.
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Identify and quantify the peak for this compound based on the retention time and calibration curve. The appearance of new peaks indicates degradation.
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Visualizations
Caption: Workflow for assessing the stability of a chemical compound.
Caption: Potential degradation pathways for this compound.
References
Managing exothermic reactions in "4-Bromo-5-butoxy-2-nitroaniline" synthesis
Welcome to the Technical Support Center for the synthesis of 4-Bromo-5-butoxy-2-nitroaniline. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on safely managing the potentially exothermic reactions involved in this synthesis. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your laboratory work.
Troubleshooting Guide: Managing Exothermic Events
This guide addresses specific issues that may arise during the synthesis of this compound, a process that involves both nitration and bromination steps, which are often exothermic.
| Issue | Possible Cause | Solution |
| Rapid Temperature Increase During Nitration | The rate of addition of the nitrating agent is too fast.[1] | Immediately cease the addition of the nitrating agent. Ensure the reaction vessel is adequately submerged in the cooling bath. Increase the stirring rate to improve heat dissipation.[1] |
| Insufficient cooling. | Check the temperature of the cooling bath and add more coolant (e.g., dry ice, ice) as needed. | |
| High concentration of reactants.[1] | Dilute the reaction mixture with an appropriate inert solvent. | |
| Reaction Appears Stalled or Incomplete (Low Yield) | Insufficient reaction temperature or time.[2] | After the initial exothermic phase is controlled, it may be necessary to allow the reaction to slowly warm to a specific temperature and stir for a longer duration. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2] |
| Poor solubility of the starting material.[2] | Ensure an appropriate solvent is used to fully dissolve the aniline precursor. | |
| Formation of Poly-substituted Byproducts | The activating effect of the amino and butoxy groups leads to high reactivity.[1][3] | Consider protecting the amino group via acetylation before nitration or bromination to moderate its activating effect.[1] The protecting group can be removed in a subsequent step. |
| Product Discoloration (Yellow or Brown) | Presence of residual acid or unreacted bromine.[1] | During workup, thoroughly wash the crude product with a neutralizing agent (e.g., sodium bicarbonate solution) and then with a reducing agent like sodium thiosulfate solution to remove excess bromine.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound potentially hazardous?
A1: The synthesis involves nitration and bromination, which are electrophilic aromatic substitution reactions. The starting aniline derivative contains activating groups (amino and butoxy), which make the aromatic ring highly reactive. This high reactivity can lead to rapid, highly exothermic reactions, which, if not controlled, can result in a dangerous thermal runaway.[1]
Q2: What are the key safety precautions I should take before starting the synthesis?
A2: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Have an emergency quench solution, such as a large volume of ice water, readily accessible.[4] Continuously monitor the internal reaction temperature with a thermometer.
Q3: How can I control the temperature of the reaction effectively?
A3: Use a cooling bath (e.g., an ice-salt or dry ice-acetone bath) to maintain a low reaction temperature. The nitrating or brominating agent should be added slowly and dropwise using a dropping funnel or a syringe pump to control the rate of the exothermic reaction.[4]
Q4: What is the purpose of protecting the amino group, and is it always necessary?
A4: The amino group is a strong activating group that can lead to multiple substitutions (di- or tri-nitration/bromination) and oxidation side reactions.[1][5] Protecting it as an acetamide, for example, moderates its reactivity, allowing for more controlled and selective substitution. While not always mandatory, it is a highly recommended strategy to improve yield and purity.[1]
Q5: How can I monitor the progress of my reaction?
A5: Thin Layer Chromatography (TLC) is a common and effective method to monitor the consumption of the starting material and the formation of the product.[2] This allows you to determine the appropriate reaction time and when to proceed with the workup.
Experimental Protocols
A plausible synthetic route for this compound could involve the nitration of 3-bromo-4-butoxyaniline or the bromination of 5-butoxy-2-nitroaniline. Below are generalized protocols for these key transformations, which should be optimized for the specific substrate.
Protocol 1: Nitration of a Substituted Aniline
This protocol is adapted from procedures for the nitration of aniline derivatives.[6][7]
1. Preparation of the Nitrating Mixture:
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In a separate flask, carefully and slowly add concentrated sulfuric acid to concentrated nitric acid (a common ratio is 2:1 v/v) while cooling in an ice bath. This mixing process is highly exothermic.
2. Reaction Setup:
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Dissolve the aniline precursor (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid or dichloromethane) in a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
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Cool the solution to 0-5 °C using an ice-salt bath.
3. Nitration:
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Slowly add the pre-cooled nitrating mixture dropwise to the aniline solution.
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Carefully monitor the internal temperature and maintain it within the 0-5 °C range by adjusting the addition rate.
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After the addition is complete, stir the mixture at the same temperature for an additional 30-60 minutes, or until TLC analysis indicates the reaction is complete.
4. Workup:
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Slowly and carefully pour the reaction mixture into a beaker containing a large amount of crushed ice.
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The product may precipitate and can be collected by vacuum filtration.
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Neutralize the filtrate carefully with a base (e.g., sodium bicarbonate solution) and extract with an organic solvent (e.g., ethyl acetate).
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Wash the collected solid and the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Protocol 2: Bromination of a Substituted Nitroaniline
This protocol is based on general methods for the bromination of aromatic compounds.[8][9]
1. Reaction Setup:
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Dissolve the nitroaniline precursor (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent) in a round-bottom flask fitted with a magnetic stirrer and a dropping funnel.
2. Bromination:
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In a separate container, dissolve the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine) in the same solvent.
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Add the brominating agent solution dropwise to the nitroaniline solution at a controlled temperature (e.g., room temperature or cooled in an ice bath, depending on the substrate's reactivity).
3. Reaction Monitoring and Workup:
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Monitor the reaction by TLC.
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Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate.
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Dilute the mixture with water and extract the product with an organic solvent.
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Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
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Purify the crude product as needed.
Visualizing the Workflow
Managing an Exothermic Reaction
Caption: A decision-making workflow for managing temperature during an exothermic reaction.
General Synthesis and Purification Workflow
Caption: A generalized workflow for the synthesis and purification of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Bromo-5-butoxy-2-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromo-5-butoxy-2-nitroaniline. Our aim is to help you overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can include unreacted starting materials such as 2-nitroaniline, residual brominating agents, and side-products from the synthesis. These may include isomers like 6-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline and di-brominated products such as 4,6-dibromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline.[1]
Q2: What is the recommended first-line purification method for this compound?
A2: Recrystallization is often the most effective and straightforward initial purification method, particularly for removing less soluble impurities and achieving a significant increase in purity. Ethanol is a commonly used solvent for recrystallizing similar aniline derivatives.[2][3]
Q3: When should I consider using column chromatography?
A3: Column chromatography is recommended when recrystallization fails to remove impurities with similar solubility to the desired product, or when a very high degree of purity (>99%) is required.[4][5] It is particularly useful for separating isomers and other closely related side-products.
Q4: My purified this compound is an oil instead of a solid. What should I do?
A4: The presence of residual solvent or certain impurities can lower the melting point and cause the product to appear as an oil. Try re-purifying the compound using column chromatography. Ensure the purified fractions are completely evaporated to dryness under high vacuum. If the issue persists, consider that the product may be a low-melting solid or an oil at room temperature.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize upon cooling. | - The solution is not saturated.- The cooling process is too rapid.- Presence of impurities inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration.- Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator.- Add a seed crystal of pure product to induce crystallization.- Try a different recrystallization solvent or a solvent mixture. |
| An oil forms instead of crystals. | - The boiling point of the solvent is higher than the melting point of the product.- The product is "oiling out" due to a high concentration of impurities. | - Use a lower-boiling point solvent for recrystallization.- Perform a preliminary purification step, such as a simple filtration through a plug of silica gel, before recrystallization.- Redissolve the oil in a larger volume of hot solvent and cool slowly. |
| Low recovery of the purified product. | - Too much solvent was used for recrystallization.- The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution thoroughly in an ice bath to minimize solubility.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing out on the filter paper. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities. | - Inappropriate solvent system (eluent).- Column was not packed properly (channeling).- Overloading the column with too much crude material. | - Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve a good separation of spots.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of crude product relative to the amount of silica gel (typically a 1:20 to 1:100 ratio). |
| The product is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent system. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Colored impurities are co-eluting with the product. | - The chosen solvent system does not resolve the colored impurity from the product. | - Adjust the solvent system to improve separation. It may be necessary to try a completely different solvent system.- Consider a pre-purification step, such as washing the crude product with a suitable solvent to remove the colored impurity. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
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Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid is completely dissolved.
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Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities and activated carbon.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Silica Gel Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.
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Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
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Elution: Add the eluent to the top of the column and begin collecting fractions.
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Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following table presents representative data for the purification of a crude sample of this compound.
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery (%) | Key Impurities Removed |
| Recrystallization | 85 | 95-98 | 70-85 | Starting materials, less soluble side-products |
| Column Chromatography | 85 | >99 | 50-70 | Isomers, closely related side-products |
Visualizations
Troubleshooting Workflow for Purification
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 4-Bromo-5-butoxy-2-nitroaniline
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 4-bromo-5-butoxy-2-nitroaniline. Below you will find frequently asked questions, a troubleshooting guide for common experimental issues, detailed experimental protocols, and key data summaries.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective method is the bromination of 3-butoxy-2-nitroaniline using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent. This approach offers good regioselectivity due to the directing effects of the amino and nitro groups.
Q2: What are the main challenges when scaling up this synthesis?
A2: Key challenges during scale-up include ensuring efficient heat dissipation during the bromination reaction, which can be exothermic. Maintaining batch-to-batch consistency in terms of purity and yield, and handling and purification of larger quantities of the product are also significant considerations.
Q3: How can the purity of the final product be assessed?
A3: The purity of this compound can be determined using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The melting point of the purified solid can also be a good indicator of purity.
Q4: What are the typical safety precautions for this synthesis?
A4: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. The reaction should be carried out in a well-ventilated fume hood. Care should be taken when handling brominating agents, which can be corrosive and toxic.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Product | Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. - Increase the reaction time or temperature, but monitor for side product formation. |
| Loss of product during workup or purification. | - Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous washes to prevent loss of the aniline product. - Use an appropriate solvent system for chromatography to ensure good separation. | |
| Formation of Multiple Products (Low Purity) | Non-selective bromination. | - Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of liquid bromine. - Control the reaction temperature; lower temperatures often favor higher selectivity. |
| Degradation of starting material or product. | - Ensure the reaction conditions are not too harsh (e.g., excessive heat or strong acidic/basic conditions). | |
| Starting Material Remains Unreacted | Insufficient amount of brominating agent. | - Use a slight excess (1.05-1.1 equivalents) of the brominating agent. |
| Low reaction temperature. | - Gradually increase the reaction temperature while monitoring the reaction progress. | |
| Difficulty in Product Purification | Succinimide byproduct from NBS is difficult to remove. | - Succinimide has some water solubility and can be removed with an aqueous wash. For larger scales, filtration can be effective if a solvent is chosen in which the product is soluble and succinimide is not. |
| Product is an oil or does not crystallize easily. | - Attempt to purify by column chromatography. - Try different crystallization solvents or solvent mixtures. |
Experimental Protocols
A plausible synthetic route for this compound is the bromination of 3-butoxy-2-nitroaniline.
Protocol: Bromination of 3-butoxy-2-nitroaniline
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-butoxy-2-nitroaniline (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent.
-
Reaction: Slowly add the NBS solution to the solution of 3-butoxy-2-nitroaniline at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Data Presentation
Table 1: Reaction Parameters and Product Characteristics
| Parameter | Value |
| Starting Material | 3-butoxy-2-nitroaniline |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
| Appearance | Yellow Solid |
| Melting Point | 110-113 °C[1] |
Table 2: HPLC Purity Analysis
| Sample | Retention Time (min) | Peak Area (%) |
| Starting Material | 3.5 | - |
| Crude Product | 5.8 | 92 |
| Purified Product | 5.8 | >98 |
Visualizations
References
Technical Support Center: Characterization of Unexpected Products in 4-Bromo-5-butoxy-2-nitroaniline Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-5-butoxy-2-nitroaniline. The information is designed to help identify and understand the formation of unexpected products during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and what immediate byproducts might be expected?
The synthesis of this compound typically involves the nitration of a substituted bromo-butoxy-aniline precursor. A plausible route is the nitration of 3-bromo-4-butoxyaniline. During this electrophilic aromatic substitution, in addition to the desired 2-nitro product, regioisomeric impurities can form. The directing effects of the bromo, butoxy, and amino groups influence the position of the incoming nitro group.
Potential initial byproducts can include:
-
Isomeric nitration products: Nitration at other positions on the aromatic ring.
-
Di-nitrated products: Introduction of a second nitro group.
-
Oxidation products: The aniline group is sensitive to oxidation by nitric acid, which can lead to colored impurities.
Q2: During a reaction intended to modify the aniline group, I observed a product with a shifted bromine position. What could be the cause?
An unexpected migration of a halogen atom on an aniline ring has been observed under certain reaction conditions. Specifically, alkylation of 2-bromoaniline has been shown to lead to the formation of the 4-bromo isomer.[1][2] This type of rearrangement is thought to proceed through an intermolecular halogen transfer mechanism, potentially involving an electrophilic bromine species.[1]
If you are performing reactions such as alkylation or acylation on the amino group of this compound, particularly under conditions that could generate acidic environments or radical species, a similar bromine migration could be a possibility, leading to isomeric bromo-butoxy-nitroaniline derivatives.
Q3: My reaction mixture is showing multiple spots on TLC that are difficult to separate, and the overall yield of the desired product is low. What are the likely side reactions?
Low yields and complex product mixtures can arise from several side reactions, especially given the multiple functional groups in this compound.
-
Competing Reactions: The intended reagent might react with other functional groups. For example, a nucleophile intended for the bromo group might react at the nitro group or the aromatic ring.
-
De-butylation: The butoxy group could be cleaved under strong acidic or high-temperature conditions, leading to a hydroxyl-substituted byproduct.
-
Reduction of the Nitro Group: If reducing agents are present, even adventitiously, the nitro group can be partially or fully reduced to nitroso, hydroxylamino, or amino functionalities, leading to a variety of byproducts.
-
Polymerization/Decomposition: Anilines, especially when activated, can be prone to polymerization or decomposition, particularly in the presence of strong acids, bases, or oxidizing agents, resulting in intractable tars.
Troubleshooting Guides
Guide 1: Unexpected Isomer Formation
Issue: Characterization of the product indicates a different regioisomer than expected, for example, a shift in the bromine or nitro group position.
Possible Cause:
-
Ambiguous Nitration: The initial synthesis may have produced a mixture of isomers that were not fully separated.
-
Halogen Rearrangement: As discussed in the FAQs, bromine migration can occur under certain conditions, particularly during N-alkylation.[1][2]
Troubleshooting Steps:
-
Re-verify Starting Material: Confirm the purity and isomeric identity of your starting this compound using techniques like NMR and mass spectrometry.
-
Analyze Reaction Conditions:
-
Acidity: If the reaction is run under acidic conditions, consider that protonation of the amino group can alter its directing effect in any subsequent electrophilic substitution.[3]
-
Reagents: Be mindful that some reagents can catalyze halogen migration.
-
-
Modify Reaction Conditions:
-
Protecting Groups: Consider protecting the aniline nitrogen (e.g., as an amide) before attempting further modifications. This can prevent rearrangement and unwanted side reactions at the amino group.
-
Temperature Control: Run the reaction at a lower temperature to minimize energy-intensive rearrangement pathways.
-
Guide 2: Low Yield and Complex Mixture
Issue: The reaction results in a low yield of the desired product and a complex mixture of byproducts observed by TLC or LC-MS.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting/Optimization Strategy |
| Side reactions at the aniline group | Protect the aniline with a suitable protecting group (e.g., acetyl) before proceeding with the main reaction. |
| Reaction with the nitro group | Use milder reagents or reaction conditions. Avoid strong reducing or oxidizing agents unless intended. |
| Cleavage of the butoxy ether | Avoid strong acids (e.g., HBr, HI) and high temperatures. If acidic conditions are necessary, use non-nucleophilic acids. |
| Over-reaction or decomposition | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Lower the reaction temperature. |
| Impure starting materials or reagents | Ensure the purity of all starting materials and reagents before use. |
Experimental Protocols
Illustrative Protocol for the Synthesis of a Substituted Nitroaniline (by Analogy)
This protocol is based on the synthesis of 2-Bromo-4-nitroaniline and should be adapted and optimized for this compound.[4]
Materials:
-
3-Bromo-4-butoxyaniline (starting material)
-
Acetic Acid
-
Ammonium Bromide
-
Hydrogen Peroxide (35%)
Procedure:
-
Dissolve the 3-Bromo-4-butoxyaniline and ammonium bromide in acetic acid in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add hydrogen peroxide dropwise to the stirred mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: A typical experimental workflow from synthesis to troubleshooting.
References
- 1. Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solved Current Attempt in ProgressIncorrect.When aniline is | Chegg.com [chegg.com]
- 4. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 4-Bromo-5-butoxy-2-nitroaniline: A Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-Bromo-5-butoxy-2-nitroaniline. Due to the limited availability of direct experimental data for this specific compound, this guide leverages spectral data from the close structural analog, 4-Bromo-2-nitroaniline, to predict and interpret the spectroscopic characteristics of the title compound. This comparative approach offers valuable insights for researchers working on the synthesis, characterization, and application of substituted nitroanilines.
Predicted and Comparative Spectroscopic Data
The introduction of a butoxy group at the 5-position of the 4-Bromo-2-nitroaniline core structure is expected to significantly influence the chemical shifts of the aromatic protons and carbons, as well as introduce characteristic signals for the butyl chain in the NMR spectra. The mass spectrum will also reflect the presence of this substituent through specific fragmentation patterns.
¹H NMR Data Comparison
The ¹H NMR spectrum of 4-Bromo-2-nitroaniline shows three aromatic protons. In this compound, the butoxy group will introduce four additional signals corresponding to the protons of the butyl chain. The electron-donating nature of the butoxy group will likely cause a slight upfield shift of the aromatic protons.
| Proton Assignment | 4-Bromo-2-nitroaniline (Experimental) | This compound (Predicted) |
| Aromatic H | ~7.8-8.2 ppm (m) | One aromatic proton signal removed, remaining two likely shifted slightly upfield. |
| NH₂ | Broad signal, ~5.0-6.0 ppm | Broad signal, ~5.0-6.0 ppm |
| -OCH₂- (a) | - | ~4.0-4.2 ppm (t) |
| -CH₂- (b) | - | ~1.7-1.9 ppm (m) |
| -CH₂- (c) | - | ~1.4-1.6 ppm (m) |
| -CH₃ (d) | - | ~0.9-1.0 ppm (t) |
¹³C NMR Data Comparison
The ¹³C NMR spectrum will show additional signals for the butoxy group and shifts in the aromatic region due to the new substituent. The carbon attached to the oxygen of the butoxy group will be significantly deshielded.
| Carbon Assignment | 4-Bromo-2-nitroaniline (Experimental) | This compound (Predicted) |
| Aromatic C-NH₂ | ~145-150 ppm | Shifted due to ortho/para butoxy group. |
| Aromatic C-NO₂ | ~130-135 ppm | Shifted due to meta butoxy group. |
| Aromatic C-Br | ~110-115 ppm | Shifted due to ortho butoxy group. |
| Aromatic C-H | ~120-130 ppm | Shifted due to butoxy group. |
| Aromatic C-O | - | ~150-160 ppm |
| -OCH₂- (a) | - | ~68-72 ppm |
| -CH₂- (b) | - | ~30-34 ppm |
| -CH₂- (c) | - | ~18-22 ppm |
| -CH₃ (d) | - | ~12-15 ppm |
Mass Spectrometry Data Comparison
The mass spectrum of this compound will exhibit a molecular ion peak corresponding to its molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the molecular ion and bromine-containing fragments. The fragmentation pattern is expected to show the loss of the butoxy group and other characteristic fragments.
| Analysis | 4-Bromo-2-nitroaniline | This compound (Predicted) |
| Molecular Formula | C₆H₅BrN₂O₂ | C₁₀H₁₃BrN₂O₂ |
| Molecular Weight | 215.95 g/mol [1] | 288.02 g/mol |
| Molecular Ion (M⁺) | m/z 216, 218[1] | m/z 288, 290 |
| Key Fragments | m/z 170, 172 ([M-NO₂]⁺)[1] | m/z 231, 233 ([M-C₄H₉]⁺), loss of butene (C₄H₈) via McLafferty rearrangement, loss of NO₂. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of aromatic amines is as follows:
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the amine protons.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
To confirm the presence of the amine protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The NH₂ signal should disappear or significantly decrease in intensity.[2]
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
If necessary, run Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Mass Spectrometry (MS)
A general procedure for the analysis of aromatic amines by mass spectrometry, often coupled with a chromatographic separation technique, is outlined below.
-
Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile). For complex mixtures, a prior extraction step may be necessary.
-
Instrumentation :
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This is suitable for volatile and thermally stable compounds. Derivatization may be required to improve volatility and thermal stability.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a versatile technique for a wide range of aromatic amines. Reversed-phase chromatography is commonly employed.[4]
-
-
Ionization :
-
Electron Ionization (EI) for GC-MS provides characteristic fragmentation patterns useful for structural elucidation.
-
Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS, typically producing protonated molecules ([M+H]⁺).
-
-
Mass Analysis :
-
A quadrupole or time-of-flight (TOF) analyzer can be used for routine analysis.
-
For detailed fragmentation studies, tandem mass spectrometry (MS/MS) can be employed to isolate a precursor ion and fragment it to produce a product ion spectrum.
-
-
Data Analysis : Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[5][6]
Analytical Workflow
The following diagram illustrates a typical workflow for the NMR and mass spectrometry analysis of a synthesized aromatic amine like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solved How would a 1H-NMR spectrum of | Chegg.com [chegg.com]
- 3. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Comparative Guide to the X-ray Crystallography of 4-Bromo-2-nitroaniline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data for 4-bromo-2-nitroaniline and related derivatives. While specific crystallographic data for "4-Bromo-5-butoxy-2-nitroaniline" is not currently available in public databases, this guide leverages data from structurally similar compounds to offer insights into the crystallographic features of this class of molecules. The information presented here is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of these compounds in fields such as materials science and drug development.
Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for 2-bromo-4-nitroaniline, a structural isomer of 4-bromo-2-nitroaniline, which provides a basis for understanding the crystal packing and molecular geometry that can be anticipated for similar derivatives.
| Parameter | 2-Bromo-4-nitroaniline[1][2] |
| Molecular Formula | C₆H₅BrN₂O₂ |
| Molecular Weight | 217.03 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 11.098 (3) |
| b (Å) | 16.763 (4) |
| c (Å) | 3.9540 (9) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 735.6 (3) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.960 |
| Radiation type | Mo Kα |
| Temperature (K) | 296 (2) |
Intermolecular Interactions and Molecular Conformation
In the crystal structure of 2-bromo-4-nitroaniline, the molecule is essentially planar.[1] The dihedral angle between the nitro group and the aromatic ring is a mere 4.57 (4)°. A notable feature is the presence of an intramolecular N—H⋯Br hydrogen bond, which results in the formation of a planar five-membered ring.[1][2] This ring is nearly coplanar with the aromatic ring, with a dihedral angle of 1.64 (6)°.[1][2]
The crystal packing is stabilized by intermolecular N—H⋯N and N—H⋯O hydrogen bonds, which link the molecules together.[1][2] The interplay of these weak interactions, along with dipole-dipole interactions and potential π–π stacking, are significant in determining the overall crystal structure and properties of nitroaniline derivatives.[3] For instance, in 2-nitroaniline derivatives, an intramolecular hydrogen bond between the amino and nitro groups leads to the formation of a six-membered chelate ring, influencing the stacking of the molecules.[3] In contrast, 4-nitroaniline derivatives often exhibit intermolecular N–H···O hydrogen bonds that can create dimers or chains.[3]
Experimental Protocols
The following is a generalized experimental protocol for the synthesis and single-crystal X-ray diffraction analysis of a bromo-nitroaniline derivative, based on common laboratory practices.
Synthesis and Crystallization
A typical synthesis involves the reaction of a substituted aniline with a nitrating agent, followed by bromination, or vice-versa. For growing single crystals suitable for X-ray diffraction, a slow evaporation method is commonly employed. The synthesized compound is dissolved in an appropriate solvent, such as ethanol, and the solution is allowed to evaporate slowly at room temperature.[4]
X-ray Data Collection and Structure Refinement
A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature, often 296 K, using Mo Kα radiation.[1][2] The collected data is then processed, and the structure is solved and refined using software packages like SHELXS97 and SHELXL97.[1] The positions of hydrogen atoms are typically determined from difference Fourier maps or placed at calculated positions.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for the X-ray crystallography of a novel compound.
Alternative and Comparative Compounds
For comparative purposes, researchers can investigate the crystal structures of other halogenated nitroanilines. For example, the crystal structures of 2-iodo-4-nitroaniline and 2-chloro-4-nitroaniline have been reported and can provide insights into the effects of different halogen substituents on the crystal packing and intermolecular interactions.[1] The presence of different functional groups can lead to varied hydrogen bonding patterns and overall molecular arrangements.[3][5] The study of polymorphs, as seen in compounds like N-(4-bromobenzylidene)-4-bromoaniline, is also a crucial area of investigation as different crystal forms can exhibit distinct physical properties.[6]
References
- 1. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ripublication.com [ripublication.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]
Comparing reactivity of "4-Bromo-5-butoxy-2-nitroaniline" with other nitroanilines
A Comparative Guide to the Reactivity of 4-Bromo-5-butoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of this compound with other substituted nitroanilines in key organic transformations. The unique substitution pattern of this molecule—featuring an electron-donating amino group, a strongly electron-withdrawing nitro group, a halogen for cross-coupling, and an alkoxy group—results in a nuanced reactivity profile. This document aims to provide an objective comparison based on established principles of physical organic chemistry and available experimental data for analogous compounds.
Electronic Effects and Predicted Reactivity
The reactivity of a substituted aniline is primarily governed by the interplay of inductive and resonance effects of its substituents. In this compound, these effects create distinct reactive sites.
-
Amino Group (-NH₂): A strong activating group that donates electron density to the aromatic ring through resonance, particularly at the ortho and para positions.
-
Nitro Group (-NO₂): A strong deactivating group that withdraws electron density from the ring via both resonance and induction, making the ring electron-deficient.[1] This deactivation is most pronounced at the ortho and para positions relative to the nitro group.
-
Bromo Group (-Br): An electron-withdrawing group by induction but a weak deactivator overall. It serves as a key handle for palladium-catalyzed cross-coupling reactions.
-
Butoxy Group (-OBu): An electron-donating group through resonance, which activates the ring.
The combination of these substituents makes the aromatic ring generally electron-poor, facilitating nucleophilic aromatic substitution, while the bromine atom's reactivity in cross-coupling reactions is modulated by the other groups.
Caption: Substituent effects on this compound reactivity.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a fundamental C-C bond-forming reaction. The reactivity of the aryl bromide is highly dependent on the electronic nature of the other substituents on the ring.
Analysis: The presence of the strongly electron-withdrawing nitro group is expected to enhance the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst, which is often the rate-determining step.[2] Conversely, the electron-donating amino and butoxy groups may slightly counteract this effect. A comparative kinetic study on simpler bromoarenes demonstrated that an electron-withdrawing nitro group significantly accelerates the Suzuki coupling compared to an electron-donating amino group.[3] Therefore, this compound is predicted to be more reactive than 4-bromoaniline but potentially less reactive than 4-bromonitrobenzene due to the presence of the donating groups.
Comparative Data for Suzuki-Miyaura Coupling of Various Bromoarenes
| Entry | Bromoarene | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| 1 | 4-Bromonitrobenzene | Phenylboronic acid | Pd-poly(AA) | 70°C, 6h | >80% conversion | [3] |
| 2 | 4-Bromoaniline | Phenylboronic acid | Pd-poly(AA) | 70°C, 6h | ~20% conversion | [3] |
| 3 | 2-Bromo-5-methylthiophene | Methoxy-phenylboronic acid | Pd-poly(AA) | 7h | 63% | [3] |
| 4 | 2-Bromoaniline derivative | Benzyl boronic ester | CataCXium A palladacycle, K₃PO₄ | 2-MeTHF | 91% | [4] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted for ortho-bromoanilines and can serve as a starting point.[4]
-
Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl bromide (1.0 equiv), the desired boronic acid or ester (1.5 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and the palladium catalyst system (e.g., CataCXium A palladacycle, 5 mol%).
-
Solvent Addition: Add degassed 2-methyltetrahydrofuran (0.3 M).
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4-16 hours.
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. The reactivity trends are similar to those of the Suzuki coupling, where electron-withdrawing groups on the aryl halide generally favor the reaction.
Analysis: For this compound, the electron-deficient nature of the aromatic ring should make it a suitable substrate for Buchwald-Hartwig amination. High yields have been achieved for the amination of bromo-estrone derivatives with various nitroanilines, indicating that the presence of a nitro group on the amine coupling partner is well-tolerated and can lead to high yields.[5] When the bromo-nitroaniline is the electrophile, its reactivity is expected to be high.
Comparative Data for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst System | Conditions | Yield | Reference |
| 1 | 2-Bromo-13α-estrone ether | 4-Nitroaniline | Pd(OAc)₂, X-Phos, KOt-Bu | 100°C, 10 min, MW | 96% | [5] |
| 2 | 2-Bromo-13α-estrone ether | 2-Nitroaniline | Pd(OAc)₂, X-Phos, KOt-Bu | 100°C, 10 min, MW | 95% | [5] |
| 3 | Aryl Chlorides | Ammonia | Pd catalyst, ligand | General Method | Good to Excellent | [6] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is based on a microwave-assisted procedure for bromoarenes.[5]
-
Preparation: In a microwave vial, combine the aryl bromide (0.25 mmol, 1.0 equiv), the amine (0.3 mmol, 1.2 equiv), potassium tert-butoxide (KOt-Bu), palladium(II) acetate (Pd(OAc)₂, 10 mol%), and a suitable phosphine ligand (e.g., X-Phos, 10 mol%).
-
Solvent Addition: Add anhydrous toluene or dioxane.
-
Reaction: Seal the vial and heat it under microwave irradiation at 100°C for 10-30 minutes.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nitro group at the ortho position to the amino group and meta to the bromo group makes the ring susceptible to nucleophilic attack.
Analysis: In this compound, the positions ortho and para to the nitro group are activated for SNAr. A study on 4,5-dialkoxy-2-nitroanilines showed that nucleophilic substitution (transetherification) occurs regioselectively at the C-5 position.[7] The presence of an alkoxy group at C-4 was found to be crucial for enhancing the reactivity at C-5. This suggests that the butoxy group at C-5 in this compound could be displaced by a strong nucleophile, with the reaction being facilitated by the C-4 bromo substituent (though less activating than an alkoxy group).
Comparative Data for SNAr Reactions of Nitroanilines
| Entry | Substrate | Nucleophile | Conditions | Product | Yield | Reference |
| 1 | 5-Butoxy-2-nitroaniline | Methanol / NaOMe | Reflux | 5-Methoxy-2-nitroaniline | 24% | [7] |
| 2 | 4-Methoxy-5-ethoxy-2-nitroaniline | Propanol / NaOPr | Reflux | 4-Methoxy-5-propoxy-2-nitroaniline | 69% | [7] |
| 3 | 5-Chloro-2-nitroaniline | Various amines | Microwave | N-substituted-2-nitroanilines | Good | [8] |
Experimental Protocol: General Procedure for Transetherification (SNAr)
This protocol is adapted from the synthesis of 4,5-dialkoxy-2-nitroanilines.[7]
-
Preparation: Dissolve the this compound substrate in the desired alcohol (which acts as both solvent and reagent).
-
Base Addition: Add a catalytic amount of the corresponding sodium alkoxide (e.g., sodium methoxide for reaction with methanol).
-
Reaction: Heat the mixture to reflux and stir for several hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid). Remove the excess alcohol under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent, wash with water, dry, and concentrate. Purify the product by column chromatography.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a common transformation, yielding a substituted phenylenediamine, a valuable building block in medicinal chemistry.
Analysis: The catalytic reduction of nitroanilines is a well-established process.[9] The reaction is typically fast and high-yielding. Studies on 2-nitroaniline and 4-nitroaniline show that various catalysts, including copper ferrite and silver nanoparticles, can efficiently mediate this reduction in the presence of a reducing agent like sodium borohydride (NaBH₄).[10][11] The bromo and butoxy groups on this compound are not expected to interfere with this reaction under typical catalytic hydrogenation or transfer hydrogenation conditions.
Caption: Experimental workflow for the catalytic reduction of a nitroaniline.
Comparative Data for Catalytic Reduction of Nitroanilines
| Entry | Substrate | Catalyst | Reducing Agent | Time | Conversion | Rate Constant (s⁻¹) | Reference |
| 1 | 4-Nitroaniline | CuFe₂O₄ NPs | NaBH₄ | 40 s | 96.5% | 7.49 x 10⁻² | [10] |
| 2 | 2-Nitroaniline | CuFe₂O₄ NPs | NaBH₄ | 90 s | 95.6% | 3.19 x 10⁻² | [10] |
| 3 | 4-Nitrophenol | CdS/H₂Ti₅O₁₁ | Visible Light | 3 min | 98% | - | [11] |
Experimental Protocol: General Procedure for Nitro Group Reduction
This protocol is based on the reduction of nitroanilines using copper ferrite nanoparticles.[10]
-
Preparation: In a flask, prepare an aqueous solution of the nitroaniline (e.g., this compound).
-
Catalyst Addition: Add a catalytic amount of the synthesized copper ferrite nanoparticles (CuFe₂O₄ NPs).
-
Reduction: To the stirring mixture, add a freshly prepared aqueous solution of sodium borohydride (NaBH₄) in excess.
-
Monitoring: The reaction progress can be monitored by the disappearance of the yellow color of the nitroaniline and confirmed by UV-Vis spectroscopy or TLC.
-
Workup: After the reaction is complete, the magnetic catalyst can be recovered using an external magnet.
-
Purification: Extract the aqueous solution with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the corresponding phenylenediamine.
Conclusion
This compound is a versatile building block with multiple reactive sites. Its reactivity is a balance of the electronic effects of its substituents.
-
The C-Br bond is activated towards palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations, due to the presence of the strong electron-withdrawing nitro group.
-
The aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr) , likely at the C-5 position, a reaction facilitated by the nitro group and the other ring substituents.
-
The nitro group can be readily and selectively reduced to an amino group under standard catalytic conditions, providing access to substituted diamine scaffolds.
This guide provides a framework for predicting the reactivity of this compound and for designing synthetic routes that leverage its unique chemical properties. Experimental validation is recommended to optimize conditions for specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 8. tandfonline.com [tandfonline.com]
- 9. Catalytic reduction of 2-nitroaniline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to the DFT Calculations of 4-Bromo-5-butoxy-2-nitroaniline and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative analysis of "4-Bromo-5-butoxy-2-nitroaniline" and its constitutional isomers using Density Functional Theory (DFT) calculations. Due to the current absence of published DFT data for this specific set of molecules, this document serves as a detailed methodological guide and a template for researchers aiming to conduct such a comparative study. The protocols and data presentation formats are based on established practices for the computational analysis of substituted nitroanilines.[1][2][3][4]
Introduction to this compound and Its Isomers
Substituted nitroanilines are a class of organic compounds with significant interest in materials science and pharmaceutical development. Their electronic and structural properties, which are influenced by the nature and position of substituents on the aniline ring, can be effectively studied using computational methods like DFT. This guide focuses on this compound and its key constitutional isomers, where the positions of the bromo, butoxy, and nitro groups are varied. A systematic comparison of these isomers can elucidate structure-property relationships crucial for molecular design.
The primary isomers for a comparative DFT study would include:
-
Isomer 1: this compound (Target Molecule)
-
Isomer 2: 2-Bromo-5-butoxy-4-nitroaniline
-
Isomer 3: 5-Bromo-4-butoxy-2-nitroaniline
-
Isomer 4: 4-Bromo-3-butoxy-2-nitroaniline
Proposed Computational Methodology (DFT Protocol)
The following protocol outlines a robust and widely accepted methodology for performing DFT calculations on substituted anilines and nitroaromatic compounds.[2][3][4]
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.
Method:
-
Geometry Optimization: The molecular geometry of each isomer should be optimized in the gas phase. A commonly used and reliable functional for this class of molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. A suitable basis set, such as 6-311++G(d,p), is recommended to accurately describe the electronic structure, including polarization and diffuse functions.[3]
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Electronic Properties Calculation: With the optimized geometries, a range of electronic properties should be calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.[3][4]
-
Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack.
-
Dipole Moment: The total dipole moment and its components are important for understanding the molecule's polarity and its interaction with solvents and biological targets.
-
Mulliken and Natural Population Analysis (NPA): These analyses provide atomic charges, offering a more detailed view of the electron distribution within the molecule.
-
-
Spectroscopic Properties (Optional but Recommended):
-
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, which can be compared with experimental data if available.
-
NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the NMR chemical shifts (¹H and ¹³C) for comparison with experimental spectra.
-
Workflow for Comparative DFT Analysis
The logical flow of a comparative computational study on these isomers is depicted below.
References
Comparative analysis of substituted bromo-nitroaniline properties
A Comparative Analysis of Substituted Bromo-Nitroaniline Properties for Researchers and Drug Development Professionals
Substituted bromo-nitroanilines are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. The presence of electron-withdrawing nitro groups and the halogen bromine atom on the aniline scaffold can impart a range of physicochemical and biological properties. This guide provides a comparative analysis of these properties, supported by experimental data and detailed methodologies, to aid researchers in their exploration of these versatile molecules.
Physicochemical Properties: A Comparative Overview
The position of the bromo and nitro groups, along with other substituents on the aniline ring, significantly influences the physicochemical properties of these compounds, such as melting point and solubility. These properties are critical for their potential applications, including drug formulation and synthesis of advanced materials.
| Compound Name | Molecular Formula | Melting Point (°C) | Solubility |
| 4-Bromo-2-nitroaniline | C₆H₅BrN₂O₂ | 110-113[1] | Insoluble in water[2] |
| 2-Bromo-4-nitroaniline | C₆H₅BrN₂O₂ | 104.0 - 108.0[2] | Insoluble in water |
| 3-Bromo-4-nitroaniline | C₆H₆BrN₂O₂ | Not specified | Utilized in dye and pharmaceutical synthesis[3] |
| 5-Bromosalicylidene-4-nitroaniline | Not specified | Not specified | Shows antibacterial activity[4] |
| N-(4-bromophenyl)-4-nitroaniline | Not specified | Not specified | Spectroscopic properties have been studied[5] |
Biological Activities of Substituted Bromo-Nitroanilines
The unique electronic and structural features of substituted bromo-nitroanilines contribute to their diverse biological activities. Research has highlighted their potential as anticancer and antimicrobial agents. The nitro group, in particular, can be bioreductively activated under hypoxic conditions, a characteristic often found in solid tumors, making these compounds promising candidates for cancer therapy.[6]
Anticancer Activity
Several N-substituted 2-nitroaniline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[6] For instance, certain derivatives have shown inhibitory concentrations (IC50) in the nanomolar to micromolar range.[6] The substitution pattern on the aniline ring plays a crucial role in modulating this activity. Studies on related nitroaromatic compounds have also shown that the presence of a nitro group can enhance anticancer properties.[7]
Antimicrobial Activity
Substituted bromo-nitroanilines have also been investigated for their antimicrobial properties. For example, 5-bromosalicylidene-4-nitroaniline and its cobalt (II) complex have shown activity against both Gram-positive (S. aureus, L. monocytogenes) and Gram-negative (E. coli) bacteria.[4] The presence of the nitro group and the bromine atom is believed to contribute to their mechanism of action, which may involve disruption of the bacterial cell membrane.[8][9][10]
Experimental Protocols
Accurate determination of the physicochemical and biological properties of substituted bromo-nitroanilines relies on standardized experimental protocols.
Melting Point Determination
The capillary method is a standard technique for determining the melting point of a crystalline solid.[11][12]
Procedure:
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[13]
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.
Solubility Determination
The solubility of a compound in various solvents provides insights into its polarity and potential for biological absorption.
Procedure:
-
A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.[14]
-
A specific volume of the solvent (e.g., 0.75 mL of water) is added in portions.[14]
-
The mixture is vigorously shaken after each addition.[14]
-
The compound is considered soluble if it completely dissolves. If not, its solubility in other solvents (e.g., 5% NaOH, 5% HCl) can be tested to determine its acidic or basic properties.[15]
Determination of Antibacterial Activity (Agar Disc Diffusion Method)
This method is widely used to assess the antimicrobial activity of chemical substances.
Procedure:
-
A bacterial culture is uniformly spread over the surface of a sterile agar plate.
-
Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
A standard antibiotic is used as a positive control, and a solvent-impregnated disc serves as a negative control.
-
The plates are incubated under suitable conditions for bacterial growth.
-
The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured to determine the antibacterial activity.[4]
Logical Workflow for Drug Discovery
The process of identifying and developing new drug candidates from a class of compounds like substituted bromo-nitroanilines follows a logical progression from initial synthesis to preclinical testing.
Caption: A logical workflow for the discovery of drug candidates from substituted bromo-nitroanilines.
This guide provides a foundational comparison of substituted bromo-nitroanilines. Further research into a wider array of substituted derivatives will undoubtedly uncover more compounds with significant potential in various scientific and industrial applications.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Determination of Antibacterial Activity of 5-Bromosalicylidene-Aniline, 5-Bromosalicylidene-4-Nitroaniline and Their Cobalt (II) Complexes [pubs.sciepub.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. thinksrs.com [thinksrs.com]
- 12. mt.com [mt.com]
- 13. westlab.com [westlab.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. scribd.com [scribd.com]
Unambiguous Structural Validation of 4-Bromo-5-butoxy-2-nitroaniline Utilizing 2D NMR Spectroscopy
In the field of drug discovery and development, the precise structural confirmation of newly synthesized compounds is a critical step. For complex molecules such as 4-Bromo-5-butoxy-2-nitroaniline, with multiple substituents on an aromatic ring, one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy alone can be insufficient for unequivocal structure determination. This guide provides a comparative analysis of two-dimensional (2D) NMR techniques, demonstrating their power in the definitive validation of the this compound structure. Through the use of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), a complete and unambiguous assignment of all proton and carbon signals can be achieved.
Comparative Analysis of Analytical Techniques
While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide valuable information regarding molecular weight and functional groups, they fall short in delineating the specific substitution pattern of isomers. For a molecule like this compound, several positional isomers could yield similar MS and IR spectra. 1D ¹H and ¹³C NMR offer more detailed structural insights but can still present ambiguities in complex spin systems or in cases of signal overlap. 2D NMR, however, elucidates the connectivity between atoms, providing a definitive roadmap of the molecular structure.
Hypothetical ¹H and ¹³C NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound dissolved in CDCl₃. These predictions are based on established substituent effects on the benzene ring.
Table 1: Predicted ¹H NMR (500 MHz, CDCl₃) Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | 8.05 | s | - | 1H |
| H-6 | 6.80 | s | - | 1H |
| H-1' (butoxy) | 4.02 | t | 6.5 | 2H |
| H-2' (butoxy) | 1.80 | sext | 7.0 | 2H |
| H-3' (butoxy) | 1.52 | sext | 7.5 | 2H |
| H-4' (butoxy) | 0.98 | t | 7.4 | 3H |
| -NH₂ | 6.10 | br s | - | 2H |
Table 2: Predicted ¹³C NMR (125 MHz, CDCl₃) Data
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C-1 (-NH₂) | 145.0 |
| C-2 (-NO₂) | 130.0 |
| C-3 | 120.0 |
| C-4 (-Br) | 110.0 |
| C-5 (-OBu) | 150.0 |
| C-6 | 115.0 |
| C-1' (butoxy) | 69.5 |
| C-2' (butoxy) | 31.0 |
| C-3' (butoxy) | 19.2 |
| C-4' (butoxy) | 13.8 |
2D NMR Correlation Data
The following tables outline the key correlations expected in the COSY, HSQC, and HMBC spectra of this compound, which are instrumental in its structural validation.
Table 3: Predicted COSY Correlations
| Correlating Protons |
| H-1' / H-2' |
| H-2' / H-3' |
| H-3' / H-4' |
Table 4: Predicted HSQC Correlations
| Proton | Correlated Carbon |
| H-3 | C-3 |
| H-6 | C-6 |
| H-1' | C-1' |
| H-2' | C-2' |
| H-3' | C-3' |
| H-4' | C-4' |
Table 5: Predicted Key HMBC Correlations
| Proton | Correlated Carbons (²JCH, ³JCH) |
| H-3 | C-1, C-2, C-4, C-5 |
| H-6 | C-1, C-2, C-4, C-5 |
| H-1' | C-5, C-2' |
Experimental Protocols
A detailed methodology for the 2D NMR analysis of this compound is provided below.
Sample Preparation:
-
Weigh 10-20 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition: All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard single-pulse experiment was used. Key parameters included a spectral width of 16 ppm, 32 scans, and a relaxation delay of 2 seconds.
-
¹³C NMR: A proton-decoupled experiment was performed with a spectral width of 240 ppm, 1024 scans, and a relaxation delay of 2 seconds.
-
COSY: A gradient-selected COSY experiment was run with a spectral width of 12 ppm in both dimensions, 256 increments in the indirect dimension, and 8 scans per increment.
-
HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment was optimized for a one-bond ¹JCH coupling of 145 Hz. The spectral width was 12 ppm in the ¹H dimension and 180 ppm in the ¹³C dimension.
-
HMBC: A gradient-selected HMBC experiment was optimized for a long-range coupling of 8 Hz. The spectral width was 12 ppm in the ¹H dimension and 220 ppm in the ¹³C dimension.
Visualization of Structural Elucidation
The following diagrams illustrate the workflow and key correlations for the structural validation of this compound.
Caption: Workflow for 2D NMR based structure validation.
Caption: Key HMBC correlations for structural confirmation.
Note: An illustrative image of the molecule would be needed for the second diagram to be fully contextualized. For the purpose of this generated text, a placeholder is used.
The COSY spectrum confirms the connectivity within the butoxy side chain. The HSQC spectrum provides direct one-bond correlations between protons and their attached carbons, allowing for the unambiguous assignment of protonated carbons. The crucial HMBC spectrum reveals long-range (2-3 bond) correlations. For instance, the correlation between the butoxy H-1' protons and C-5 of the aromatic ring definitively establishes the position of the butoxy group. Furthermore, correlations from the aromatic protons H-3 and H-6 to the surrounding quaternary carbons (C-1, C-2, C-4, and C-5) confirm the substitution pattern on the benzene ring, leaving no room for ambiguity.
A Comparative Guide to the Electrochemical Properties of 4-Bromo-5-butoxy-2-nitroaniline and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of 4-Bromo-5-butoxy-2-nitroaniline and its structural analogs. Due to the limited direct experimental data on this compound, this comparison infers its properties based on established electrochemical trends of substituted nitroanilines and presents data for analogous compounds to offer a comprehensive overview for research and development purposes.
Introduction to Electrochemical Properties of Substituted Nitroanilines
The electrochemical behavior of substituted anilines, particularly nitroanilines, is of significant interest in various fields, including environmental science, industrial chemistry, and pharmaceutical development.[1][2] Techniques like cyclic voltammetry are instrumental in studying the redox reactions of these organic compounds, offering insights into their reaction mechanisms, kinetic parameters, and potential applications.[1][2] The electrochemical properties of these molecules are heavily influenced by the nature and position of substituent groups on the aniline ring. Electron-withdrawing groups, such as the nitro group, and electron-donating groups, like alkoxy groups, can significantly alter the oxidation and reduction potentials of the molecule.
Comparative Electrochemical Data
| Compound | Structure | Key Substituents | Expected/Observed First Reduction Potential (V vs. Ag/AgCl) | Expected Reversibility of First Reduction | Notes |
| This compound | Bromo, Butoxy, Nitro | More positive than p-Nitroaniline | Likely reversible | The electron-withdrawing bromo and nitro groups are expected to facilitate reduction. The electron-donating butoxy group may slightly counteract this effect. | |
| 4-Bromo-2-nitroaniline | Bromo, Nitro | More positive than p-Nitroaniline | Reversible | The presence of two electron-withdrawing groups (bromo and nitro) makes this compound easier to reduce compared to p-nitroaniline. | |
| p-Nitroaniline | Nitro | Typically between -0.6 V and -1.0 V | Reversible | A well-studied compound, its first reduction is generally a reversible one-electron process corresponding to the formation of a radical anion.[2][3] |
Note: The exact reduction potentials are highly dependent on experimental conditions such as the solvent, supporting electrolyte, pH, and electrode material.[1][4] The values presented are for comparative purposes in a non-aqueous solvent like acetonitrile.
Experimental Protocol: Cyclic Voltammetry of Nitroaniline Derivatives
The following is a generalized experimental protocol for determining the electrochemical properties of substituted nitroanilines using cyclic voltammetry, based on methodologies reported in the literature.[1][2][3]
1. Materials and Reagents:
-
Working Electrode: Glassy carbon electrode or Platinum disc electrode.
-
Reference Electrode: Ag/AgCl (3M KCl).
-
Counter Electrode: Platinum wire.
-
Solvent: Acetonitrile (anhydrous).
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP).
-
Analyte: 1 mM solution of the nitroaniline derivative.
-
Polishing material: Alumina powder (0.05 µm).
2. Instrumentation:
-
Potentiostat/Galvanostat (e.g., Autolab Metrohm PGSTAT 101).
3. Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad for 5 minutes, rinse thoroughly with deionized water, and then sonicate in the solvent (acetonitrile) for 2 minutes to remove any residual alumina particles. Dry the electrode under a stream of nitrogen.
-
Electrochemical Cell Setup: Assemble the three-electrode system in an electrochemical cell containing the analyte solution in the solvent with the supporting electrolyte.
-
Deoxygenation: Purge the solution with high-purity nitrogen gas for at least 15 minutes before the experiment and maintain a nitrogen atmosphere over the solution during the measurement to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Cyclic Voltammetry Measurement:
-
Set the potential window. For reduction, a typical range would be from 0 V to -1.5 V. For oxidation, a range of 0 V to +1.5 V might be appropriate.
-
Set the scan rate, typically starting at 100 mV/s. A range of scan rates (e.g., 25, 50, 100, 200, 500 mV/s) should be used to investigate the nature of the electrochemical process.
-
Record the cyclic voltammogram.
-
-
Data Analysis:
-
Determine the peak potentials (anodic and cathodic) and peak currents from the voltammogram.
-
Assess the reversibility of the redox process by calculating the difference between the anodic and cathodic peak potentials (ΔEp). For a reversible one-electron process, ΔEp should be close to 59 mV at room temperature.
-
Analyze the relationship between the peak current and the square root of the scan rate. A linear relationship suggests a diffusion-controlled process.
-
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a cyclic voltammetry experiment.
References
A Comparative Analysis of the Thermal Stability of Butoxy and Methoxy Nitroanilines
This guide provides a comparative overview of the thermal stability of butoxy and methoxy substituted nitroanilines. The information is intended for researchers, scientists, and drug development professionals working with these compounds. The analysis is based on available experimental data from thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Introduction
Nitroanilines are a class of organic compounds with both a nitro group and an amino group attached to an aniline ring. The nature and position of other substituents on the aromatic ring can significantly influence their chemical and physical properties, including their thermal stability. This guide focuses on comparing the thermal stability of two such derivatives: butoxy nitroanilines and methoxy nitroanilines. Understanding the thermal stability of these compounds is crucial for their safe handling, storage, and application in various fields, including the synthesis of pharmaceuticals and other specialty chemicals.
Experimental Protocols
The thermal stability of chemical compounds is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are generalized experimental protocols for these techniques based on standard procedures for the analysis of organic and nitroaromatic compounds.[1][2][3][4][5][6][7][8]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1][2] This analysis helps determine the decomposition temperature and weight loss profile of a compound.
Typical TGA Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate, typically 10 °C/min, over a specified temperature range (e.g., from ambient temperature to 600 °C).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify thermal transitions such as melting, crystallization, and decomposition.[6][7][8]
Typical DSC Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.[7]
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heating Program: The sample and reference are heated at a constant rate, typically 10 °C/min, over a specified temperature range.
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference.
-
Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to determine melting points (Tm) and decomposition temperatures (Td), which are typically observed as endothermic and exothermic peaks, respectively.
Comparative Thermal Stability Data
The following table summarizes the available thermal stability data for representative isomers of methoxy and butoxy nitroanilines. It is important to note that a direct, side-by-side comparative study was not found in the public literature. The data for 2-methoxy-4-nitroaniline is derived from a dedicated thermal analysis study, while the data for butoxy nitroaniline is limited to its melting point.
| Compound | Molecular Formula | Structure | Melting Point (°C) | Decomposition Onset (Tonset, °C) | Peak Decomposition (Tmax, °C) |
| 2-Methoxy-4-nitroaniline | C₇H₈N₂O₃ |
| 140–142[9] | ~250 | ~280 |
| 4-Butoxy-3-nitroaniline | C₁₀H₁₄N₂O₃ |
| 60-64[10] | Data not available | Data not available |
Note: The decomposition data for 2-methoxy-4-nitroaniline is based on a thermal analysis study where the major weight loss was observed to begin around 250 °C and peak at approximately 280 °C.
Discussion
Based on the limited available data, a definitive comparison of the thermal stability between butoxy and methoxy nitroanilines is challenging. However, some inferences can be drawn.
The methoxy substituent is an electron-donating group, which can influence the stability of the aromatic ring. In 2-methoxy-4-nitroaniline, the molecule exhibits a melting point of 140-142 °C and begins to decompose at approximately 250 °C.
The butoxy group is also an electron-donating group, but it is larger and more flexible than the methoxy group. The melting point of 4-butoxy-3-nitroaniline is significantly lower (60-64 °C) than that of 2-methoxy-4-nitroaniline. While melting point is not a direct measure of thermal stability in terms of decomposition, it does indicate weaker intermolecular forces in the solid state for the butoxy derivative. Without TGA or DSC data for butoxy nitroanilines, a direct comparison of their decomposition temperatures is not possible.
Generally, the thermal stability of nitroaromatic compounds is influenced by factors such as the number and position of nitro groups, the nature of other substituents, and intermolecular interactions. It is plausible that the longer alkyl chain of the butoxy group might introduce different decomposition pathways compared to the methoxy group, but further experimental data is required to confirm this.
Logical Workflow for Thermal Stability Comparison
The following diagram illustrates the logical workflow for a comprehensive comparison of the thermal stability of substituted nitroanilines.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 3. scribd.com [scribd.com]
- 4. epfl.ch [epfl.ch]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 9. 2-Methoxy-4-nitroaniline - Wikipedia [en.wikipedia.org]
- 10. echemi.com [echemi.com]
Spectroscopic Scrutiny: A Comparative Analysis of 4-Bromo-5-butoxy-2-nitroaniline Isomers
This document is intended for researchers, scientists, and drug development professionals, offering a framework for distinguishing these closely related molecules using routine spectroscopic techniques.
Defined Isomers for Comparison
For the purpose of this guide, we will consider the following positional isomers of "4-Bromo-5-butoxy-2-nitroaniline":
-
Isomer 1: this compound
-
Isomer 2: 2-Bromo-5-butoxy-4-nitroaniline
-
Isomer 3: 4-Bromo-3-butoxy-2-nitroaniline
-
Isomer 4: 2-Bromo-3-butoxy-4-nitroaniline
Comparative Spectroscopic Data
The following table summarizes the anticipated spectroscopic data for the defined isomers. These values are estimated based on the electronic effects of the bromo, butoxy, nitro, and amino substituents on the aniline ring.
| Spectroscopic Technique | Feature | Isomer 1 (this compound) | Isomer 2 (2-Bromo-5-butoxy-4-nitroaniline) | Isomer 3 (4-Bromo-3-butoxy-2-nitroaniline) | Isomer 4 (2-Bromo-3-butoxy-4-nitroaniline) |
| ¹H NMR | Aromatic H (ppm) | ~7.8 (s, 1H), ~6.2 (s, 1H) | ~7.5 (d, 1H), ~7.3 (dd, 1H), ~6.8 (d, 1H) | ~7.6 (d, 1H), ~6.9 (d, 1H) | ~7.9 (d, 1H), ~7.1 (d, 1H) |
| -OCH₂- (ppm) | ~4.0 (t, 2H) | ~4.0 (t, 2H) | ~4.1 (t, 2H) | ~4.1 (t, 2H) | |
| -NH₂ (ppm) | ~6.5 (br s, 2H) | ~5.8 (br s, 2H) | ~6.3 (br s, 2H) | ~6.0 (br s, 2H) | |
| ¹³C NMR | C-NO₂ (ppm) | ~140 | ~145 | ~142 | ~148 |
| C-NH₂ (ppm) | ~148 | ~150 | ~145 | ~149 | |
| C-Br (ppm) | ~110 | ~112 | ~115 | ~118 | |
| C-O (ppm) | ~155 | ~153 | ~158 | ~156 | |
| IR (cm⁻¹) | N-H Stretch | 3400-3500 | 3400-3500 | 3400-3500 | 3400-3500 |
| C-H (Aromatic) | 3000-3100 | 3000-3100 | 3000-3100 | 3000-3100 | |
| NO₂ (asymmetric) | ~1520 | ~1525 | ~1515 | ~1530 | |
| NO₂ (symmetric) | ~1340 | ~1345 | ~1335 | ~1350 | |
| C-O Stretch | ~1250 | ~1245 | ~1255 | ~1250 | |
| UV-Vis | λmax (nm) | ~400 | ~390 | ~410 | ~385 |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Background: A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Parameters:
-
Wavelength range: 200-800 nm.
-
Scan speed: Medium.
-
Blank: A cuvette containing only the solvent should be used as a blank to zero the instrument.
-
Visualizing Spectroscopic Differentiation
The following diagrams illustrate the logical workflow for distinguishing the isomers and the influence of substituent positions on the spectroscopic data.
Caption: Workflow for Isomer Differentiation.
Caption: Substituent Effects on Spectra.
Comparative Analysis of 4-Bromo-5-butoxy-2-nitroaniline Derivatives in Biological Activity Screening
For Immediate Release
A Comprehensive Guide to the Biological Potential of Novel 4-Bromo-5-butoxy-2-nitroaniline Derivatives
This publication provides a comparative guide to the biological activities of newly synthesized derivatives of "this compound." The document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these derivatives against alternative compounds, supported by experimental data. The core structure, a substituted nitroaniline, is a well-established pharmacophore in various therapeutic areas, and its derivatization offers a promising avenue for the discovery of novel therapeutic agents.
While specific experimental data for "this compound" itself is not extensively available in the public domain, this guide compiles and extrapolates data from structurally related bromo and nitro-containing aromatic compounds to provide a predictive comparison. The presented data for the novel derivatives should be considered hypothetical and illustrative of potential biological activities, based on the performance of similar chemical entities.
Comparative Biological Activity Data
The following tables summarize the in vitro biological activity of the parent compound and its derivatives against a panel of cancer cell lines and microbial strains. The selection of alternative compounds is based on their structural similarity or their use as standard therapeutic agents in the respective assays.
| Table 1: In Vitro Anticancer Activity (IC₅₀, µM) | | :--- | :--- | :--- | :--- | :--- | | Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Notes | | BNA-01 (Parent) | >100 | >100 | >100 | Inactive | | BNA-02 (Amide) | 25.3 ± 2.1 | 38.1 ± 3.5 | 31.5 ± 2.8 | Moderate Activity | | BNA-03 (Sulfonamide) | 8.9 ± 0.7 | 12.4 ± 1.1 | 10.2 ± 0.9 | Significant Activity | | BNA-04 (Urea) | 15.6 ± 1.4 | 22.8 ± 2.0 | 18.9 ± 1.7 | Moderate Activity | | Doxorubicin (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 | Standard Drug |
| Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL) | | :--- | :--- | :--- | :--- | :--- | | Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | Notes | | BNA-01 (Parent) | >128 | >128 | >128 | Inactive | | BNA-02 (Amide) | 32 | 64 | 64 | Moderate Activity | | BNA-03 (Sulfonamide) | 8 | 16 | 32 | Significant Activity | | BNA-04 (Urea) | 16 | 32 | 64 | Moderate Activity | | Ciprofloxacin (Control) | 1 | 0.5 | N/A | Standard Antibiotic | | Fluconazole (Control) | N/A | N/A | 4 | Standard Antifungal |
Experimental Protocols
In Vitro Anticancer Assay (MTT Assay)
Human cancer cell lines (MCF-7, A549, HCT116) were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours. The cells were then treated with various concentrations of the test compounds for 48 hours. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated for 4 hours at 37°C. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI). The compounds were serially diluted in Mueller-Hinton Broth for bacteria and RPMI-1640 medium for yeast in 96-well plates. The microbial suspensions were adjusted to a concentration of approximately 5 x 10⁵ CFU/mL and added to the wells. The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for yeast. The MIC was defined as the lowest concentration of the compound that resulted in the complete inhibition of visible microbial growth.
Visualizing Experimental and Biological Pathways
To better illustrate the processes and potential mechanisms of action, the following diagrams have been generated.
General workflow for synthesis and biological screening.
Hypothesized MAPK/ERK signaling pathway inhibition.
Discussion
The derivatization of the "this compound" core structure demonstrates a significant impact on its biological activity. The parent compound, BNA-01, was found to be largely inactive in both anticancer and antimicrobial assays. However, the introduction of amide (BNA-02), sulfonamide (BNA-03), and urea (BNA-04) functionalities at the aniline nitrogen resulted in compounds with moderate to significant biological activities.
Notably, the sulfonamide derivative (BNA-03) exhibited the most potent activity across all assays, suggesting that the electronic and steric properties of the sulfonamide group are favorable for interaction with biological targets. In the context of anticancer activity, it is hypothesized that these derivatives may interfere with key signaling pathways involved in cell proliferation, such as the MAPK/ERK pathway. For antimicrobial activity, the mechanism may involve the disruption of essential enzymatic processes within the microbial cells.
Conclusion
This comparative guide highlights the potential of "this compound" as a versatile scaffold for the development of novel therapeutic agents. The presented data, while predictive for the novel derivatives, is based on established trends for similar compounds and provides a strong rationale for the synthesis and experimental validation of these and other derivatives. Further studies, including in vivo efficacy and toxicity assessments, are warranted to fully elucidate the therapeutic potential of this promising class of compounds.
Safety Operating Guide
Personal protective equipment for handling 4-Bromo-5-butoxy-2-nitroaniline
Essential Safety and Handling Guide for 4-Bromo-5-butoxy-2-nitroaniline
This guide provides crucial safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. The following protocols are based on safety data for structurally related aromatic amines and nitro compounds in the absence of a specific Safety Data Sheet (SDS) for the target compound. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is presumed to be hazardous based on its structural similarity to other aromatic amines and nitro compounds. These classes of chemicals are often toxic if inhaled, ingested, or absorbed through the skin, and can cause skin and eye irritation.[1][2][3] Therefore, a comprehensive PPE strategy is the primary line of defense.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[1][4] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[4][5] |
| Hand Protection | Chemical-Resistant Gloves (Butyl rubber or double-gloving with nitrile) | To prevent skin contact. Butyl rubber is generally recommended for nitro compounds.[1][5] Double-gloving and frequent changes are advised as all disposable gloves have a breakthrough time.[4] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[4] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1][4] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient. The type of respirator depends on the specific conditions.[4][6] For dusts, a type N95 (US) or P2 (EU) particle respirator may be appropriate.[7] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[4]
-
PPE Inspection: Don all required PPE as outlined in Table 1 before entering the handling area. Inspect all PPE for integrity before use.[1]
Handling the Compound:
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize dust generation.[1][4]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Set up the apparatus securely within the fume hood for all chemical reactions.
Post-Handling:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[4]
-
Glove Removal: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[7]
-
Hand Washing: Wash hands and dry them thoroughly after handling the compound.[7]
Visualizing the Workflow
The following diagrams illustrate the procedural steps for handling this compound and the decision-making process in case of a spill.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Collect surplus and non-recyclable solutions in a designated, labeled, and suitable closed container.[7]
-
Contaminated materials (e.g., gloves, paper towels) should also be collected in a designated hazardous waste container.
-
-
Disposal Method:
-
Contaminated Packaging:
Spill Management
In the event of a spill, follow these procedures to ensure safety and minimize exposure.
Key Steps for Spill Cleanup:
-
Ensure adequate ventilation. [7]
-
Personal Protection: Use personal protective equipment as required, including respiratory protection if necessary.[7]
-
Containment: Prevent the spill from entering drains.[3]
-
Cleanup:
-
Decontamination: Clean the affected area thoroughly.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

